2-Amino-4-chloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMWVVBHJMUJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Record name | 2-amino-4-chloropyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342444 | |
| Record name | 2-Amino-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19798-80-2 | |
| Record name | 4-Chloro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19798-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-4-chloropyridine physical and chemical properties
An In-depth Technical Guide to 2-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound (CAS No: 19798-80-2). This versatile pyridine (B92270) derivative is a crucial building block in the development of pharmaceuticals and agrochemicals.[1][2][3]
Core Physical and Chemical Properties
This compound is a white to light yellow or light brown crystalline solid.[1][4][5][6] Its core properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂ | [1][4][7][8][9] |
| Molecular Weight | 128.56 g/mol | [1][4][7][8][9] |
| CAS Number | 19798-80-2 | [1][4][7] |
| Melting Point | 126-134 °C | [1][5][7] |
| Boiling Point | 240.8 ± 20.0 °C (Predicted) | [7][8][10] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, and Dichloromethane.[4][7][10][11][12] Low solubility in water (approx. 3.2 g/L).[4] | [4][7][10][11][12] |
| pKa | 5.72 ± 0.11 (Predicted) | [7][11] |
| Appearance | White to light brown crystalline powder. | [1][2][13] |
| Purity | ≥ 97% (GC), ≥ 99% (HPLC) | [1][2] |
| Storage Conditions | Store at 0 - 8 °C or room temperature in a dark, dry, and sealed environment. | [1][2][7][8][10] |
| UV max | 294 nm (in CHCl₃) | [7][10][13] |
Spectral Data:
-
Infrared (IR) Spectrum: Conforms to standard.[5] Spectral data is available on PubChem.[9]
-
Nuclear Magnetic Resonance (NMR) Spectrum: ¹H NMR and ¹³C NMR spectral data are available for this compound.[14][15]
-
Mass Spectrometry (MS): m/z values of 128 (100.0%) and 130 (32.0%) are characteristic.[4]
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.
Synthesis from 4-chloropyridine-2-methyl formate (B1220265)
This route involves hydrazinolysis followed by diazotization and rearrangement, and is noted for its simple process and high yield.[16]
Step 1: Synthesis of 4-chloropyridine-2-methyl hydrazine (B178648)
-
In a 250 mL three-neck flask, add 17.2 g (100 mmol) of 4-chloropyridine-2-methyl formate and 100 mL of methanol. Stir until dissolved.[16]
-
Slowly add 30 mL of hydrazine hydrate (B1144303) under an ice-water bath.[16]
-
Stir the reaction at room temperature for 2 hours. Monitor the reaction using TLC until no starting material is observed.[16]
-
Filter the reaction mixture and dry the filter cake to obtain the yellow solid product.[16]
Step 2: Synthesis of 4-chloropyridine-2-methyl diazonium
-
In a 250 mL three-neck flask, add 17.2 g (100 mmol) of the product from Step 1 and 100 mL of hydrochloric acid. Stir to dissolve.[16]
-
While cooling in an ice bath, slowly add 8.3 g (120 mmol) of sodium nitrite.[16]
Step 3: Synthesis of this compound
-
In a 250 mL three-neck flask, add 100 mL of a 30% acetic acid aqueous solution.[16]
-
Add the wet product from Step 2 to the flask.[16]
-
Reflux the reaction for 3 hours. Monitor by TLC to confirm the absence of starting material.[16]
-
Cool the reaction in an ice-water bath and adjust the pH to 10 with a saturated sodium carbonate solution.[16]
-
Extract the organic layer with ethyl acetate (B1210297) (3 x 500 mL).[16]
-
Dry the combined organic layers with anhydrous sodium sulfate (B86663) and evaporate under reduced pressure to yield the final product as a yellow solid.[16]
Synthesis from 2-Pyridine Carboxylic Acid
This method involves esterification, chlorination, amidation, and subsequent Hofmann degradation.[16] Another variation proceeds via a Hofmann amide degradation reaction of 4-chloropyridine-2-amide.[16] A similar synthesis involves the reaction of 4-chloropyridine-2-amide with calcium hypochlorite.[17]
Visualized Workflows and Relationships
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Applications and Derivatives Pathway
Caption: Key application areas for this compound.
Reactivity and Applications in Drug Development
This compound is a valuable precursor for synthesizing more complex molecules due to its reactive sites. The amino and chloro groups on the pyridine ring allow for a variety of chemical transformations.[1][2]
Key Applications:
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] It is also used in the development of tyrosine kinase inhibitors, P13K inhibitors, and aldosterone (B195564) synthase inhibitors.[4][16] Furthermore, it serves as a building block for anti-cancer and anti-inflammatory medications.[1][2][4]
-
Agrochemicals: This compound is utilized in the formulation of herbicides and fungicides.[1][2][4]
-
Material Science: It plays a role in the development of advanced materials like polymers and coatings.[1]
-
Research Applications: In biochemical research, it is used in studies related to enzyme inhibition and receptor binding.[1][2] It also has applications in analytical chemistry for the detection of calcium ions.[8]
Chemical Reactivity:
-
It serves as a precursor for the synthesis of various polychlorinated 2-aminopyridines, such as 2-amino-4,5-dichloropyridine, 2-amino-3,4-dichloropyridine, and 2-amino-3,4,5-trichloropyridine.[7][10][18]
-
It can be used to prepare 4-fluoro-2-aminopyridine through a halogen exchange reaction.[16]
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9][19]
GHS Hazard Statements:
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Wash hands thoroughly after handling.[19]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[19]
This product is intended for research use only by qualified personnel trained in laboratory procedures.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. This compound CAS#: 19798-80-2 [m.chemicalbook.com]
- 8. This compound | 19798-80-2 | FA15644 [biosynth.com]
- 9. This compound | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 19798-80-2 [chemicalbook.com]
- 11. alfa-chemical.com [alfa-chemical.com]
- 12. cdn.usbio.net [cdn.usbio.net]
- 13. 2 Amino 4 Chloropyridine Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 14. This compound(19798-80-2) 1H NMR spectrum [chemicalbook.com]
- 15. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Page loading... [guidechem.com]
- 17. sincerechemical.com [sincerechemical.com]
- 18. An Improved Large Scale Synthesis of this compound and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
- 19. This compound 19798-80-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
2-Amino-4-chloropyridine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-chloropyridine, a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates its central role in synthetic chemistry.
Core Compound Properties
This compound is a substituted pyridine (B92270) derivative with the chemical formula C₅H₅ClN₂. It is recognized for its utility as a versatile intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 19798-80-2 | [1][2][3][4][5][6][7] |
| Molecular Weight | 128.56 g/mol | [1][2][3][4][5][6][7] |
| Synonyms | 4-Chloro-2-pyridinamine, 4-Chloro-pyridine-2-ylamine | [1][2] |
| Appearance | White to light brown crystalline powder | [2] |
| Melting Point | 129 - 133 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | Store at 0 - 8 °C | [2] |
Role in Synthetic Chemistry
This compound serves as a critical starting material for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its chemical structure allows for diverse reactions to build novel compounds.[2][3][4]
Caption: Synthetic utility of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
One documented method for the synthesis of this compound involves a multi-step process starting from 4-chloropicolinic acid methyl ester.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Synthesis of 4-chloropyridine-2-carbohydrazide: To a solution of methyl 4-chloropicolinate hydrochloride in methanol, hydrazine hydrate is added. The resulting suspension is stirred for 2 hours. The precipitated hydrazide is then collected by filtration.
-
Formation of the Azide: The collected hydrazide is dissolved in 1N hydrochloric acid and the solution is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, leading to the formation of a precipitate. After stirring for 15 minutes, the precipitate is collected by filtration and washed with water.
-
Rearrangement to this compound: The moist precipitate (the azide intermediate) is combined with a mixture of acetic acid and water. This solution is heated on a steam bath until the evolution of gas ceases. The reaction mixture is then cooled to room temperature, and the pH is adjusted to 7. The resulting precipitate is collected via filtration.
-
Purification: The crude product can be recrystallized from ethanol (B145695) to yield this compound as a white crystalline solid.
Synthesis of this compound Derivatives for Antimicrobial Screening
This protocol outlines the synthesis of Schiff base derivatives of this compound for the evaluation of their antimicrobial activity.
Experimental Protocol:
A general method for synthesizing Schiff base derivatives involves the condensation reaction between this compound and various aldehydes.[8]
-
A mixture of this compound (1 mmol) and a substituted aldehyde (1 mmol) is dissolved in ethanol.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The final product can be further purified by recrystallization.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
An HPLC method can be developed for the analysis of this compound and its derivatives to determine purity and quantify the compound in various matrices. The following is a starting point for method development, based on methods for similar compounds.
| Parameter | Condition |
| Column | C18 column (e.g., 150 x 4.6 mm, 2.7 µm) |
| Mobile Phase | Isocratic mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol (50:50, v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would require validation for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) for this compound specifically.[9]
Applications in Drug Discovery and Agrochemicals
This compound is a key intermediate in the synthesis of various biologically active compounds.
-
Pharmaceuticals: It is a crucial building block for the synthesis of targeted therapies, including tyrosine kinase inhibitors, PI3K inhibitors, and aldosterone synthase inhibitors, which are investigated for the treatment of cancers and other diseases.[3][10]
-
Agrochemicals: This compound is used in the formulation of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[4] It is also a precursor to plant growth regulators.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
Spectroscopic Profile of 2-Amino-4-chloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Core Spectroscopic Data
The empirical formula for this compound is C₅H₅ClN₂, with a molecular weight of 128.56 g/mol .[1] The spectroscopic data presented below provides critical information for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | d, J=5.5 Hz | 1H | H6 |
| 6.68 | d, J=1.5 Hz | 1H | H3 |
| 6.57 | dd, J=5.5, 1.5 Hz | 1H | H5 |
| 4.50 | br s | 2H | -NH₂ |
Solvent: DMSO-d₆
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 159.9 | C2 |
| 150.8 | C6 |
| 148.9 | C4 |
| 110.1 | C5 |
| 106.9 | C3 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound exhibits characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3440-3300 | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Aromatic C-H stretch |
| 1640 | N-H bend (scissoring) |
| 1600, 1480, 1450 | Aromatic C=C and C=N ring stretching |
| 1300-1000 | C-N stretch |
| 850-750 | C-H out-of-plane bend |
| 750-700 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The gas chromatography-mass spectrometry (GC-MS) data reveals a molecular ion peak consistent with the compound's molecular weight.
| m/z | Relative Intensity (%) | Assignment |
| 128 | 100 | [M]⁺ (Molecular ion) |
| 101 | ~50 | [M-HCN]⁺ |
| 93 | ~30 | [M-Cl]⁺ |
| 66 | ~40 | [C₄H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol (¹H and ¹³C)
1. Sample Preparation:
-
Weigh approximately 10-20 mg of solid this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
2. Instrument Setup:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
3. ¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference the solvent peak (DMSO-d₆) to δ 2.50 ppm.
4. ¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds to ensure adequate relaxation of quaternary carbons.
-
Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
-
Phase the spectrum and reference the solvent peak (DMSO-d₆) to δ 39.52 ppm.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol
1. Instrument and Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]
-
Place a small amount of solid this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[3]
2. Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over a range of 4000-400 cm⁻¹.
3. Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking as needed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.[4][5]
-
Ensure the sample is fully dissolved and free of any particulate matter.
2. GC-MS System Configuration:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in splitless mode for dilute samples. Injector temperature set to 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C, and hold for 5-10 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample solution into the GC.
-
Start the data acquisition.
-
The resulting chromatogram will show the retention time of the compound, and the mass spectrum for that peak can be analyzed.
-
Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Solubility and Stability of 2-Amino-4-chloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-4-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes the known qualitative and quantitative solubility information. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility and stability of this compound in various common solvents, addressing the influence of key environmental factors.
Solubility Profile
This compound is a white to light yellow crystalline solid.[1] Its solubility is a critical parameter for its use in synthesis, formulation, and biological studies.
Quantitative Solubility Data
Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is limited. The available data is summarized in the table below.
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Water | Aqueous | ~3.2 g/L | Not Specified |
Table 1: Quantitative Solubility of this compound.
Qualitative Solubility Data
Qualitative assessments indicate that this compound exhibits favorable solubility in several common organic solvents. This information is crucial for selecting appropriate solvent systems for reactions, purification, and analysis.
| Solvent | Chemical Class | Qualitative Solubility |
| Methanol | Alcohol | Soluble[2] |
| Ethanol | Alcohol | High Solubility[1] |
| Dichloromethane | Halogenated Hydrocarbon | High Solubility[1] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[2] |
Table 2: Qualitative Solubility of this compound.
For context, a structurally related compound, 2-amino-4-chloro-6-methoxypyrimidine, has been studied more extensively. Its mole fraction solubility was found to be highest in N,N-dimethylformamide, followed by dioxane, acetone, ethyl acetate, chloroform, acetonitrile (B52724), n-propanol, ethanol, isopropanol, methanol, toluene, and ethyl benzene, with solubility increasing with temperature in all tested solvents.[3] This suggests that a similar broad range of solubility could be expected for this compound.
Stability Profile
This compound is generally regarded as a stable compound, a property that makes it a valuable intermediate in multi-step syntheses.[4] However, a thorough understanding of its stability under various conditions is essential for ensuring its quality and integrity during storage and use.
Currently, there is a lack of specific quantitative stability data, such as degradation rates and half-life, in the public domain. Factors that can influence the stability of this compound include temperature, light, and pH. For instance, the pyridine (B92270) ring is thermally stable, but the chloro-substituent may be a site for thermal decomposition.[5] Photodegradation, particularly dechlorination, has been observed in related compounds like 2-amino-5-chloropyridine, suggesting that this compound may also be sensitive to light.
Experimental Protocols
To empower researchers to generate robust solubility and stability data for this compound, the following detailed experimental protocols are provided.
Determination of Equilibrium Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Maintain the constant temperature throughout this step.
-
Sampling: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a compatible syringe filter (e.g., 0.45 µm PTFE or nylon) to remove any remaining solid particles.
-
Analysis: Accurately dilute the filtered saturated solution with a known volume of a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways and to develop stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions in parallel with a control sample stored under normal conditions (e.g., 5°C, protected from light).
-
Acidic Hydrolysis: Add 1N HCl and heat at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 1N NaOH and heat at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
-
Photostability: Expose the solution to a light source according to ICH Q1B guidelines.
-
-
Time-Point Sampling: Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any degradation products.
-
Data Evaluation:
-
Calculate the percentage of remaining this compound at each time point.
-
Identify and quantify the major degradation products.
-
Determine the degradation rate under each stress condition.
-
Conclusion
References
An In-depth Technical Guide to the Reactivity and Chemical Compatibility of 2-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-chloropyridine is a versatile heterocyclic intermediate of significant interest in the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic properties, stemming from the interplay of the electron-withdrawing chlorine atom and the electron-donating amino group on the pyridine (B92270) ring, govern its reactivity and make it a valuable scaffold for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the chemical reactivity and compatibility of this compound, with a focus on its applications in organic synthesis. Detailed experimental protocols for key transformations, quantitative data, and safety information are presented to assist researchers in its effective utilization.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its safe handling and use in experimental settings.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 19798-80-2 | [1][2] |
| Molecular Formula | C₅H₅ClN₂ | [1][2] |
| Molecular Weight | 128.56 g/mol | [1][2] |
| Appearance | White to light brown crystalline powder | [3] |
| Melting Point | 129-133 °C | [1][3] |
| Solubility | Soluble in DMSO and Methanol. | [4] |
| pKa | 5.72 ± 0.11 (Predicted) | [5] |
| λmax | 294nm (in CHCl₃) | [5] |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[6][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][8]
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[7] The compound is reported to be moisture and air-sensitive, so storage under an inert atmosphere (e.g., nitrogen) is recommended.[7]
Disposal: Dispose of contents and container to an approved waste disposal plant.[6]
Chemical Compatibility
| Incompatible Materials | Hazardous Decomposition Products |
| Strong oxidizing agents | Carbon monoxide (CO) |
| Strong acids | Carbon dioxide (CO₂) |
| Strong bases | Nitrogen oxides (NOx) |
| Hydrogen chloride gas |
Chemical Reactivity and Key Transformations
The reactivity of this compound is characterized by the presence of three key functional groups: the pyridine nitrogen, the amino group, and the chloro substituent. These sites allow for a variety of chemical transformations, making it a versatile building block.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The chlorine atom at the 4-position is a good leaving group and can be displaced by various nucleophiles.
General Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for a typical SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
This reaction facilitates the formation of a C-C bond between this compound and a boronic acid or its ester.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine this compound (1 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene (B28343), or DMF) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Suzuki-Miyaura Coupling of 2,4-dichloropyrimidines (a related substrate):
| Solvent | Yield (%) |
| THF | - |
| DMF | - |
| 1,4-dioxane | 71 |
| Isopropanol | - |
| Reference: [10] (Note: This data is for a structurally similar substrate and serves as a starting point for optimization). |
Logical Relationship for Suzuki-Miyaura Coupling:
Caption: Key components of the Suzuki-Miyaura coupling reaction.
This reaction is a powerful method for forming C-N bonds by coupling this compound with a primary or secondary amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a reaction tube, add this compound (1 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, 1.5-3 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).
-
Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water. Dry the organic layer and concentrate.
-
Purification: Purify the residue by flash chromatography.
Diazotization and Subsequent Reactions
The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing various functional groups onto the pyridine ring.
Experimental Protocol: Diazotization of this compound
-
Diazonium Salt Formation: Dissolve this compound in an acidic solution (e.g., aqueous HCl or H₂SO₄) and cool to 0-5 °C in an ice bath.
-
Nitrite (B80452) Addition: Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Subsequent Reaction: The resulting diazonium salt solution can be used immediately in subsequent reactions, such as Sandmeyer-type reactions to introduce other halides (Br, I) or a cyano group, or hydrolysis to form the corresponding pyridinol.
Workflow for Diazotization and Subsequent Sandmeyer Reaction:
References
- 1. This compound 97 19798-80-2 [sigmaaldrich.com]
- 2. This compound | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 12. Validation case study: Matching NMR spectra to composition of the molecule — From Text to Insight: Large Language Models for Materials Science Data Extraction [matextract.pub]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-Amino-4-chloropyridine
For Immediate Release
[City, State] – December 6, 2025 – 2-Amino-4-chloropyridine has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of its applications in the development of novel therapeutics, with a focus on kinase inhibitors, antimicrobial agents, and compounds targeting the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.
Introduction: The Significance of the this compound Core
This compound is a substituted pyridine (B92270) that offers multiple reaction sites for chemical modification, making it an ideal starting material for the generation of compound libraries for high-throughput screening. Its derivatives have shown promise in a variety of therapeutic areas, attributed to the ability of the pyridine ring to participate in hydrogen bonding and other key interactions within biological targets. This guide will delve into specific applications, providing the technical details necessary for researchers to leverage this valuable scaffold in their own drug discovery programs.
Kinase Inhibition: A Prominent Application
Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.
Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have explored 2-aminopyridine (B139424) derivatives as inhibitors of this pathway.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; GrowthFactor [label="Growth Factor", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [color="#5F6368"]; RTK -> PI3K [label=" Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PI3K -> PIP3 [label=" Phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [label=" Recruits", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP3 -> Akt [label=" Recruits", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PDK1 -> Akt [label=" Phosphorylates\n(Thr308)", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTORC2 -> Akt [label=" Phosphorylates\n(Ser473)", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Akt -> mTORC1 [label=" Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTORC1 -> Proliferation [label=" Promotes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Inhibitor -> PI3K [label=" Inhibits", fontsize=8, fontcolor="#FFFFFF", color="#FFFFFF"]; } DG_CAPTION_START PI3K/Akt/mTOR Signaling Pathway Inhibition. DG_CAPTION_END
| Compound ID | Target(s) | IC50 (nM) | Cell Line | Reference |
| MR3278 | PI3Kδ | 30 | - | [1] |
| GSK2126458 | PI3K/mTOR | 0.019 (PI3Kα), 0.18 (mTOR) | - | [2] |
| Compound 27 | PI3K | ~30 | - | [2] |
| Compound 28 | PI3K | ~30 | - | [2] |
Note: GSK2126458 is a known PI3K/mTOR dual inhibitor included for comparison, not a direct derivative of this compound.
Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 have proven to be effective anti-cancer agents. The 2-aminopyridine scaffold has been utilized in the design of potent VEGFR-2 inhibitors.
// Nodes VEGFA [label="VEGF-A", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., PI3K/Akt, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges VEGFA -> VEGFR2 [label=" Binds", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; VEGFR2 -> Dimerization [color="#5F6368"]; Dimerization -> Downstream [label=" Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Downstream -> Angiogenesis [label=" Promotes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Inhibitor -> VEGFR2 [label=" Inhibits\n(ATP-binding site)", fontsize=8, fontcolor="#FFFFFF", color="#FFFFFF"]; } DG_CAPTION_START VEGFR-2 Signaling Pathway Inhibition. DG_CAPTION_END
| Compound Class | Target | IC50 (nM) | Reference |
| 2-Amino-4-aryl-5-chloropyrimidines | VEGFR-2, CDK1 | Potent inhibition reported | [4] |
| Nicotinamide-based derivatives | VEGFR-2 | 60.83 (Compound 6) |
Note: While not all are direct derivatives of this compound, these examples demonstrate the utility of the broader aminopyridine scaffold in VEGFR-2 inhibition.
Antimicrobial Applications
The emergence of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of novel antimicrobial agents. Schiff base derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.[4]
// Nodes Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Substituted Aldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; Condensation [label="Condensation\nReaction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SchiffBase [label="Schiff Base Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Screening [label="Antimicrobial\nScreening", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; MIC [label="MIC Determination", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Condensation [color="#5F6368"]; Aldehyde -> Condensation [color="#5F6368"]; Condensation -> SchiffBase [color="#5F6368"]; SchiffBase -> Screening [color="#5F6368"]; Screening -> MIC [color="#5F6368"]; MIC -> SAR [color="#5F6368"]; } DG_CAPTION_START Workflow for Antimicrobial Schiff Base Synthesis & Evaluation. DG_CAPTION_END
| Compound ID | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 3b | S. aureus | 18 | - | [4] |
| 3c | S. aureus | 20 | - | [4] |
| 3d | S. aureus | 19 | - | [4] |
| 3f | S. aureus | 17 | - | [4] |
| 3g | S. aureus | 21 | - | [4] |
| 2c | S. aureus | - | 0.039 | [5] |
| 2c | B. subtilis | - | 0.039 | [5] |
Central Nervous System (CNS) Applications
While less explored than its applications in oncology and infectious diseases, this compound serves as a key intermediate in the synthesis of compounds with potential activity in the central nervous system.[6][7] The development of novel agents for neurological disorders remains a significant area of unmet medical need.
Experimental Protocols
General Procedure for the Synthesis of Schiff Base Derivatives of this compound
-
An equimolar solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol) is prepared.
-
To this solution, an equimolar amount of a substituted aldehyde (1.0 eq) is added.
-
A catalytic amount of glacial acetic acid is added to the reaction mixture.
-
The mixture is refluxed for a period of 3-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield the desired Schiff base derivative.[4]
Protocol for Broth Microdilution Antimicrobial Susceptibility Testing (CLSI Guidelines)
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 18-24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
General Protocol for an In Vitro Kinase Assay (e.g., PI3Kα)
-
Reagent Preparation: Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the inhibitor to the desired concentrations in the assay buffer. Prepare the kinase, substrate (e.g., PIP2), and ATP solutions in the assay buffer.
-
Assay Reaction: In a 384-well plate, add the inhibitor solution, followed by the kinase solution. After a brief pre-incubation, initiate the reaction by adding the ATP and substrate mixture.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the product formation. For PI3K, this often involves quantifying the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: The luminescent signal is measured, and the percent inhibition for each inhibitor concentration is calculated relative to controls. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound has proven to be a valuable and versatile scaffold in medicinal chemistry, leading to the discovery of potent inhibitors of key biological targets in oncology and infectious diseases. The synthetic accessibility and the potential for diverse functionalization of this core structure ensure its continued importance in drug discovery efforts. Future research will likely focus on expanding the therapeutic applications of this compound derivatives, particularly in the underexplored area of CNS disorders, and on optimizing the pharmacological properties of existing lead compounds to develop next-generation therapeutics.
Disclaimer: This document is for informational purposes only and is intended for a technical audience of researchers, scientists, and drug development professionals. The experimental protocols provided are general guidelines and may require optimization for specific applications.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. chemimpex.com [chemimpex.com]
Early research and literature on 2-Amino-4-chloropyridine
An In-depth Technical Guide to the Early Research and Literature of 2-Amino-4-chloropyridine
Abstract
This compound is a pivotal heterocyclic compound that has served as a fundamental building block in organic synthesis for decades. First synthesized in 1931[1], this pyridine (B92270) derivative quickly garnered attention for its versatile reactivity, attributed to the presence of the amino group and the chlorine atom on the pyridine ring. Early research focused extensively on establishing efficient synthetic routes, characterizing its physicochemical and spectroscopic properties, and exploring its utility as an intermediate. This guide provides a comprehensive overview of the foundational literature, detailing seminal synthesis protocols, summarizing key quantitative data, and outlining the initial applications that paved the way for its modern use in pharmaceuticals, agrochemicals, and materials science.
Introduction
The study of pyridine and its derivatives has been a cornerstone of heterocyclic chemistry since the initial isolation of pyridine from bone oil by Scottish chemist Thomas Anderson in 1846[1]. Among the vast family of pyridine derivatives, halogenated aminopyridines represent a class of particularly high-value intermediates. This compound (CAS 19798-80-2) emerged in the early 20th century as a significant compound in this class[2]. Its structural features—a nucleophilic amino group and a halogen atom susceptible to displacement—provide two distinct points for chemical modification. This versatility has made it an indispensable precursor in the synthesis of a wide array of more complex molecules, including anti-inflammatory agents, antimicrobials, antitumor compounds, herbicides, and plant growth regulators[1][2][3]. This document serves as a technical guide for researchers and drug development professionals, consolidating the early research that established the synthesis and utility of this important molecule.
Physicochemical and Spectroscopic Properties
Early characterization of this compound established its fundamental physical and chemical properties. These data are crucial for its handling, purification, and use in further synthetic applications.
Physicochemical Data
The quantitative data reported in early and contemporary literature for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂ | [1][2][4][5][6][7][8] |
| Molecular Weight | 128.56 g/mol | [1][4][5][6][7][8] |
| Appearance | White to light yellow/orange crystalline solid | [2][6][8][9] |
| Melting Point | 126 - 133 °C | [4][6][8] |
| Boiling Point | 240.8 °C at 760 mmHg | [4][6] |
| Density | 1.326 g/cm³ | [6] |
| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol (B129727), and other organic solvents | [2][8] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. The key spectral features are summarized below.
| Spectroscopy Type | Data | Source(s) |
| UV-Vis | λmax: 294 nm (in Chloroform) | [9] |
| Mass Spec. (GC-MS) | Major Peaks (m/z): 128, 101 | [5] |
| FTIR | Available in spectral databases; key stretches expected for N-H, C=N, C=C, and C-Cl bonds. | [5] |
| ¹H NMR | Data for derivatives are reported, confirming the pyridine ring protons and amino protons. | [10][11] |
| Raman | Available in spectral databases. | [5] |
Early Synthesis Methodologies and Protocols
The development of efficient and scalable synthetic routes to this compound was a primary focus of early research. Several key methodologies were established, which are detailed below.
Synthesis via Reduction of 4-Chloro-2-nitropyridine
The first reported synthesis of this compound was achieved by German chemist Karl Friedrich in 1931 through the reduction of 4-chloro-2-nitropyridine[1]. A common modern adaptation of this method involves the reduction of a nitropyridine N-oxide precursor.
Experimental Protocol (based on related reductions[3]):
-
To a reaction vessel, add 2-chloro-4-nitropyridine (B32982) N-oxide (1 equivalent), iron powder (3.5 equivalents), and glacial acetic acid.
-
Heat the mixture to reflux for approximately 1.5 hours, monitoring the reaction completion via Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to below 25 °C.
-
Adjust the pH to between 7.0 and 8.0 using a 50% aqueous sodium hydroxide (B78521) solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether) multiple times.
-
Wash the combined organic layers with saturated brine solution and then water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a solvent system such as benzene-cyclohexane to yield pure this compound.
Synthesis from 2-Pyridine Carboxylic Acid via Hofmann Degradation
Another common route involves the conversion of 2-pyridine carboxylic acid into an amide, followed by a Hofmann degradation.[6][12]
Experimental Protocol (Generalized):
-
Chlorination/Amidation: Convert 2-pyridine carboxylic acid to 4-chloropyridine-2-acid chloride using a chlorinating agent like thionyl chloride. Subsequent reaction with ammonia (B1221849) yields 4-chloropyridine-2-amide.[12]
-
Hofmann Degradation: Treat the resulting 4-chloropyridine-2-amide with a reagent such as calcium hypochlorite (B82951) or sodium hypobromite (B1234621) in an alkaline solution. The amide undergoes rearrangement to form the primary amine, this compound.[6][12]
Synthesis from Methyl 4-Chloropicolinate
An improved, large-scale synthesis was developed starting from methyl 4-chloropicolinate hydrochloride.[7][9][13]
-
Hydrazide Formation: Treat methyl 4-chloropicolinate hydrochloride in methanol with hydrazine (B178648) hydrate. Stir the resulting suspension for several hours. Collect the precipitated hydrazide via filtration.
-
Diazotization: Dissolve the hydrazide in 1N hydrochloric acid and cool the solution to 0-5 °C. Add a solution of sodium nitrite (B80452) in water dropwise, causing a new precipitate (the azide) to form. Stir for 15 minutes and collect the precipitate by filtration.
-
Curtius Rearrangement: Combine the moist azide (B81097) precipitate with a mixture of acetic acid and water. Heat the solution gently on a steam bath until the evolution of nitrogen gas ceases.
-
Workup: Cool the reaction mixture to room temperature and adjust the pH to 7. Collect the resulting precipitate by filtration and recrystallize from ethanol (B145695) to yield pure this compound.
Early Applications and Areas of Research
The utility of this compound as a versatile intermediate was recognized early in its history, leading to its use in several key areas of chemical and biological research.
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of a wide range of pharmaceutical compounds. Early research laid the groundwork for its use in synthesizing molecules with potential anti-inflammatory, antimicrobial, and antitumor properties.[2] It is a known precursor for drugs like Celecoxib and Sorafenib and inhibitors of enzymes such as tyrosine kinase and PI3K.[1][12]
-
Agrochemical Development: The compound is a building block for various agrochemicals.[2] It is used to synthesize plant growth regulators, such as 1-(2-chloro-4-pyridyl)-3-phenylurea, a compound with high cytokinin activity, as well as intermediates for insecticides and herbicides.[1][3]
-
Chemical Synthesis: As a precursor, it is highly valued for synthesizing more complex polychlorinated 2-aminopyridines and other nitrogen-containing heterocycles like pyrimidine (B1678525) derivatives.[1][9]
-
Analytical Chemistry: An interesting early application was its use as a reagent for the detection and measurement of calcium ions, where it acts as an indicator of cellular calcium overload, a condition associated with various diseases.[4]
-
Antimicrobial Research: While the parent compound has modest biological activity, its derivatives have been a subject of study. A series of Schiff bases derived from this compound were synthesized and evaluated for their in-vitro antimicrobial effects against various bacteria and fungi.[10]
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. Page loading... [guidechem.com]
- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 4. This compound | 19798-80-2 | FA15644 [biosynth.com]
- 5. This compound | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sincerechemical.com [sincerechemical.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. This compound | 19798-80-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [guidechem.com]
- 13. An Improved Large Scale Synthesis of this compound and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
Biochemical and Pharmacological Profile of 2-Amino-4-chloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-chloropyridine is a halogenated aminopyridine derivative that serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its chemical structure, featuring a reactive chlorine atom and an amino group on the pyridine (B92270) ring, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the available biochemical and pharmacological information on this compound, including its synthesis, chemical properties, and toxicological profile. While the direct pharmacological activity of this compound is not extensively documented in publicly available literature, this guide explores the known biological activities of its derivatives, suggesting potential areas for further investigation. Detailed experimental protocols for its synthesis and for assays in which its derivatives have been studied are also provided.
Chemical and Physical Properties
This compound is a solid, off-white to brown crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅ClN₂ | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| CAS Number | 19798-80-2 | [1] |
| Melting Point | 129-133 °C | [1] |
| Appearance | Off-white to brown crystalline powder | [2] |
| Solubility | Soluble in organic solvents. | [3] |
| SMILES | Nc1cc(Cl)ccn1 | [1] |
| InChI Key | RQMWVVBHJMUJNZ-UHFFFAOYSA-N | [4] |
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common method involves the Hofmann rearrangement of 4-chloropicolinamide.
Experimental Protocol: Synthesis via Hofmann Rearrangement
This protocol is adapted from described synthetic methods.
Materials:
-
4-chloropicolinamide
-
Sodium hypobromite (B1234621) (or sodium hypochlorite)
-
Sodium hydroxide
-
Hydrochloric acid
-
Organic solvent (e.g., Dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A solution of sodium hypobromite is prepared by adding bromine to a cold aqueous solution of sodium hydroxide.
-
4-chloropicolinamide is then added to the freshly prepared sodium hypobromite solution.
-
The mixture is heated to facilitate the Hofmann rearrangement.
-
After the reaction is complete, the mixture is cooled and extracted with an organic solvent such as dichloromethane.
-
The organic layer is washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent.
References
- 1. 2-氨基-4-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2-amino-4-chloropyridine with various arylboronic acids. This reaction is a fundamental transformation in medicinal chemistry and materials science for the synthesis of 2-amino-4-arylpyridines, which are important scaffolds in numerous biologically active compounds.
The presence of the amino group on the pyridine (B92270) ring can present challenges, such as catalyst inhibition through coordination to the palladium center.[1][2] Therefore, the selection of an appropriate catalyst, ligand, and base is crucial for a successful transformation. The protocols outlined below are based on established methodologies for the coupling of electron-rich and heterocyclic halides.[1][3][4]
Experimental Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium(0) to the aryl halide, transmetalation of the organoboron reagent to the palladium(II) complex (facilitated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[4][5][6][7]
Diagram: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Experimental Protocols
Two common protocols are provided below: a conventional heating method and a microwave-assisted method. The choice of method may depend on the available equipment and the desired reaction time.
Protocol 1: Conventional Heating
This protocol is a robust and widely used method for Suzuki couplings.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane (B91453)/water, toluene/ethanol/water)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%). Then, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[3][4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.[9]
Materials:
-
Same as Protocol 1
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the base (1.5 mmol), and the palladium catalyst (0.01-0.025 mmol, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-140 °C for 15-60 minutes.[9]
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Diagram: Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling experiment.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of aminopyridines with various arylboronic acids, based on literature precedents for similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 | [9][10] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Toluene/H₂O | 90 | 16 | 90-98 | [4] |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 88-96 | [1] |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂/PCy₃ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 80-90 | [7] |
| 5 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 80-90 | [9] |
Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Troubleshooting and Safety Considerations
-
Low or No Conversion: Ensure the reaction is performed under strictly inert conditions as oxygen can deactivate the palladium catalyst. Check the quality of the reagents, particularly the boronic acid, which can degrade over time. The catalyst may also be inactive.[4]
-
Catalyst Inhibition: The amino group of this compound can coordinate to the palladium catalyst, inhibiting its activity. The use of bulky phosphine (B1218219) ligands can mitigate this issue.[1][2]
-
Protodeboronation: The loss of the boronic acid group can be a significant side reaction. Ensure the reaction is not overheated and that the base is not excessively strong.[4]
-
Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle organic solvents and bases in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Bases such as potassium carbonate and potassium phosphate (B84403) are irritants.[4]
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Step-by-Step Guide for N-alkylation of 2-Amino-4-chloropyridine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of 2-amino-4-chloropyridine, a key synthetic transformation for the generation of diverse building blocks in medicinal chemistry and drug development. The protocols outlined below cover two primary methods: direct N-alkylation with alkyl halides and reductive amination.
Introduction
N-substituted 2-amino-4-chloropyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules. The amino group at the 2-position serves as a versatile handle for the introduction of various alkyl and arylalkyl substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The chloro-substituent at the 4-position provides an additional site for further functionalization, such as cross-coupling reactions. This guide offers two reliable methods for the N-alkylation of this compound, complete with experimental details and expected outcomes.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation using alkyl halides in the presence of a base is a classical and widely used method for the formation of C-N bonds. For this compound, the choice of base and solvent is crucial to ensure selective alkylation on the exocyclic amino group and to minimize side reactions.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide, methyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Addition of Alkylating Agent: To the stirring suspension, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) if necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure N-alkylated product.
Data Presentation: Direct N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | Reflux | Overnight | High |
| Propargyl bromide | K₂CO₃ | Acetone | Reflux | 4 | 61 |
| Various Alkyl Iodides | n-BuLi | THF | 0 - 25 | 1 | 75-85 |
Note: Yields are based on literature for similar aminopyridine alkylations and may vary depending on the specific substrate and reaction conditions.
Method 2: Reductive Amination
Reductive amination is an alternative method for N-alkylation that proceeds via the in-situ formation and reduction of an imine. This method is particularly useful for the introduction of alkyl groups from aldehydes and ketones and can offer high chemoselectivity for mono-alkylation.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Imine Formation: To a round-bottom flask, add this compound (1.0 equivalent) and the corresponding aldehyde or ketone (1.1 equivalents). Add anhydrous methanol or THF as the solvent and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully and portion-wise add sodium borohydride (1.5 equivalents) over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Reductive Amination
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH₄ | Methanol | Room Temp. | 3 | 92 |
| 4-Chlorobenzaldehyde | NaBH₄ | THF | Reflux | 4 | 88 |
| 4-Methoxybenzaldehyde | NaBH₄ | Methanol | Room Temp. | 2 | 95 |
| Cyclohexanecarboxaldehyde | NaBH₄-Silica Gel | THF | Room Temp. | 2 | 85 |
Note: Yields are based on literature for the reductive amination of similar aminothiazoles and may serve as a good starting point for optimization.
Visualizing the Workflow
To illustrate the general laboratory workflow for the N-alkylation of this compound, the following diagram is provided.
Caption: General workflow for the N-alkylation of this compound.
Signaling Pathway and Logical Relationship
The choice between direct alkylation and reductive amination depends on the desired substituent and the available starting materials. The following diagram illustrates the logical relationship between the starting materials and the two primary synthetic pathways.
Caption: Synthetic pathways for N-alkylation of this compound.
Application Notes and Protocols: The Strategic Use of 2-Amino-4-chloropyridine in the Synthesis of Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloropyridine is a versatile and highly valuable building block in the field of medicinal chemistry and organic synthesis. Its unique electronic properties and strategically positioned functional groups—an amino group at the 2-position and a chloro group at the 4-position—allow for selective and diverse chemical transformations. This enables the construction of a wide array of complex heterocyclic scaffolds, which are pivotal in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in creating key heterocyclic systems, with a focus on its application in the synthesis of kinase inhibitors targeting critical signaling pathways in oncology.
Key Applications in Heterocyclic Synthesis
The reactivity of this compound is dominated by the susceptibility of the C4-chloro substituent to nucleophilic displacement and palladium-catalyzed cross-coupling reactions, while the C2-amino group can be utilized for cyclization reactions to form fused heterocyclic systems. The primary applications covered in these notes are:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds to introduce aryl or heteroaryl substituents at the 4-position.
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce a variety of amino functionalities at the 4-position.
-
-
Synthesis of Fused Heterocyclic Systems: Construction of bicyclic scaffolds such as pyrido[2,3-d]pyrimidines and pyrido[2,3-b]pyrazines.
These reactions provide access to privileged scaffolds in drug discovery, particularly for the development of inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), both of which are critical drivers of tumor growth and angiogenesis.[1]
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize quantitative data for the synthesis of various heterocyclic scaffolds derived from this compound, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | t-BuOH | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 75 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 82 |
| 3 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 88 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | Josiphos (3) | NaOtBu | Toluene | 90 | 16 | 79 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Objective: To synthesize 2-amino-4-arylpyridines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 eq)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 128.56 mg), arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol, 424.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-amino-4-arylpyridine.
Characterization Data for 2-Amino-4-(4-methoxyphenyl)pyridine:
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 5.6 Hz, 1H), 7.55 (d, J = 8.8 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H), 6.70 (d, J = 5.6 Hz, 1H), 6.55 (s, 1H), 4.60 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃).[2]
-
¹³C NMR (101 MHz, CDCl₃): δ 160.0, 157.5, 150.1, 149.8, 130.5, 128.2, 114.2, 108.9, 106.5, 55.4.[2]
-
MS (ESI): m/z 215.1 [M+H]⁺.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Anilines
Objective: To synthesize N⁴-aryl-pyridine-2,4-diamines via a palladium-catalyzed Buchwald-Hartwig amination.[3]
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and BINAP (0.03 mmol, 18.7 mg).
-
Add anhydrous toluene (3 mL) and stir for 10 minutes.
-
To this catalyst mixture, add this compound (1.0 mmol, 128.56 mg), the aniline derivative (1.1 mmol), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired N⁴-aryl-pyridine-2,4-diamine.
Mandatory Visualizations
Signaling Pathway Diagram
The heterocyclic scaffolds synthesized from this compound are often designed as kinase inhibitors. A primary target for these inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The following diagram illustrates the simplified VEGFR-2 signaling pathway.[4][5][6][7]
Caption: Simplified VEGFR-2 signaling pathway targeted by kinase inhibitors.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis of 2,4-disubstituted pyridine (B92270) libraries starting from this compound.
Caption: General workflow for synthesis and evaluation of pyridine libraries.
Conclusion
This compound serves as a cornerstone for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. The protocols and data presented herein provide a robust foundation for researchers to explore the synthesis of novel compounds, particularly in the realm of kinase inhibitor discovery. The strategic application of modern cross-coupling methodologies to this versatile building block will undoubtedly continue to fuel the development of new and improved therapeutic agents.
References
- 1. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for the Quantification of 2-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical methodologies for the quantification of 2-Amino-4-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of validated methods specifically for this compound, this document presents protocols adapted from established methods for its isomers, such as 4-Amino-2-chloropyridine and 2-Amino-6-chloropyridine. These protocols serve as a robust starting point for method development and validation in your laboratory.
Overview of Analytical Techniques
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). UV-Visible spectrophotometry can also be employed for simpler, high-concentration sample matrices.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. The data for HPLC-UV and GC-MS is adapted from a comparative study on 2-Amino-6-chloropyridine and should be considered as expected performance benchmarks for this compound.[2]
| Performance Metric | HPLC-UV Method | GC-MS/MS Method (with Derivatization) |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.016 - 0.411 ng/m³ |
| Limit of Quantification (LOQ) | 0.048 µg/mL | 0.048 - 1.234 ng/m³ |
| Linearity (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.80 - 100.03% | Good recovery is implied |
| Precision (% RSD) | Within acceptable limits | < 20% |
Note: The performance of the GC-MS/MS method is highly dependent on the derivatization efficiency.
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol is adapted from a method for the analysis of 4-Amino-2-chloropyridine and is expected to provide a good starting point for the separation and quantification of this compound.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (150 × 4.6 mm i.d., 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric Acid (H₂SO₄)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (45:55 v/v) with 0.05% H₂SO₄
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 200 nm
-
Injection Volume: 1 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.
-
Prepare unknown samples by dissolving them in the mobile phase to a concentration that falls within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in order of increasing concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of each standard.
-
Inject the unknown samples and determine their concentrations from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar and non-volatile nature of aminopyridines, a derivatization step is required to make them suitable for GC-MS analysis. This protocol is a general approach for the analysis of amino compounds and is adapted from a method for 2-Amino-6-chloropyridine.[2]
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Reagents:
-
Ethyl Chloroformate (ECF)
-
Methanol
-
Internal standard (optional, for improved quantitation)
Derivatization Procedure (using ECF-Methanol):
-
To 1 mL of the sample extract, add 1 mL of a 3:2 (v/v) water/methanol solution.
-
Add 200 µL of pyridine and 100 µL of ECF.
-
Sonicate the mixture for 1 minute.
-
Extract the derivatives with 500 µL of chloroform containing 1% ECF.
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100°C for 2 minutes, ramp to 280°C at 4°C/min, and hold for 15 minutes.
-
MS Interface Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Identify the this compound derivative based on its retention time and mass spectrum.
-
For quantitative analysis, prepare a calibration curve using derivatized standards.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: HPLC-UV experimental workflow for the quantification of this compound.
Caption: GC-MS experimental workflow, including the mandatory derivatization step.
References
Large-Scale Synthesis of 2-Amino-4-chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-Amino-4-chloropyridine, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2] The protocols are based on established and scalable chemical routes, designed to ensure high yield and purity suitable for industrial applications.
Summary of Synthetic Protocols
Two primary methods for the large-scale synthesis of this compound are presented, each with distinct advantages in terms of starting materials, reaction conditions, and scalability. The following table summarizes the key quantitative data for each protocol.
| Parameter | Protocol 1: From 4-Chloropicolinate | Protocol 2: From 2-Chloropyridine (B119429) |
| Starting Material | Methyl 4-chloropicolinate hydrochloride | 2-Chloropyridine |
| Key Intermediates | 4-Chloropicolinoyl azide (B81097) | 2-Chloro-4-nitropyridine (B32982) N-oxide |
| Overall Yield | ~60% | ~65-72% (over 3 steps) |
| Purity (GC) | >98.0% | >98.0% |
| Scale | Moles | Moles |
| Key Advantages | Well-established, reproducible. | High overall yield, suitable for industrial production.[3] |
Experimental Protocols
Protocol 1: Synthesis via Curtius Rearrangement of 4-Chloropicolinoyl Azide
This method is an improved and scalable procedure starting from methyl 4-chloropicolinate.[4][5][6]
Step 1: Synthesis of 4-Chloropicolinic Acid Hydrazide
-
In a suitable reaction vessel, suspend methyl 4-chloropicolinate hydrochloride (100 g, 0.48 mol) in methanol (B129727) (0.5 L).[5]
-
Cool the suspension in an ice-water bath.
-
Slowly add hydrazine (B178648) hydrate (B1144303) (30 mL) to the stirred suspension.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Once the starting material is consumed, collect the precipitated solid by filtration.
-
Wash the filter cake with cold methanol and dry under vacuum to yield 4-chloropicolinic acid hydrazide. The expected yield is approximately 97%.[7]
Step 2: Synthesis of this compound via Curtius Rearrangement
-
Dissolve the 4-chloropicolinic acid hydrazide from the previous step in 1N hydrochloric acid (450 mL) and cool the solution to 0-5 °C in an ice-salt bath.[5][8]
-
Prepare a solution of sodium nitrite (B80452) (37.2 g, 0.54 mol) in water (150 mL).[5]
-
Add the sodium nitrite solution dropwise to the cooled hydrazide solution, maintaining the temperature below 5 °C. A precipitate will form.[5][7]
-
Stir the suspension for 15 minutes after the addition is complete.[5][8]
-
Collect the precipitated 4-chloropicolinoyl azide by filtration and wash with cold water. Caution: Azides are potentially explosive and should be handled with appropriate safety precautions.
-
Transfer the moist azide to a mixture of acetic acid and water.
-
Heat the mixture on a steam bath until the evolution of gas ceases, indicating the completion of the Curtius rearrangement.[8]
-
Cool the reaction mixture to room temperature and adjust the pH to 7 with a suitable base (e.g., sodium hydroxide (B78521) solution).
-
Collect the precipitated this compound by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from ethanol (B145695) to yield a white crystalline solid.[8] The overall yield for this two-step process is approximately 60%.[5]
Protocol 2: Synthesis via Nitration and Reduction of 2-Chloropyridine N-oxide
This patented method is designed for industrial-scale production and involves the nitration of 2-chloropyridine N-oxide followed by reduction.[3][9][10]
Step 1: Synthesis of 2-Chloropyridine N-oxide
-
Dissolve 2-chloropyridine as the raw material in a suitable solvent such as chloroform.[3]
-
Add meta-chloroperbenzoic acid (m-CPBA) portion-wise to the solution, maintaining the temperature between 20-30 °C.
-
Stir the reaction mixture for several hours until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain 2-chloropyridine N-oxide.
Step 2: Synthesis of 2-Chloro-4-nitropyridine N-oxide
-
Carefully add the 2-chloropyridine N-oxide from the previous step to a mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0-5 °C.[3]
-
Stir the reaction mixture while allowing it to slowly warm to room temperature, then heat to 60-70 °C for 3-4 hours.[9][10]
-
Monitor the reaction by TLC. Once complete, cool the mixture and pour it onto crushed ice.[9]
-
Neutralize the solution with a base (e.g., 50 wt.% aqueous sodium hydroxide) to a pH of 7.0-8.0, keeping the temperature below 25 °C.[9][10]
-
The precipitated 2-chloro-4-nitropyridine N-oxide is collected by filtration, washed with water, and dried.
Step 3: Synthesis of this compound
-
In a reaction vessel, create a mixture of 2-chloro-4-nitropyridine N-oxide (35.0 g, 0.2 mol), iron powder (39.2 g, 0.7 mol), and glacial acetic acid (250 mL).[9][10]
-
Heat the mixture to reflux for 1.5 hours, monitoring the reaction by TLC until the starting material is consumed.[9][10]
-
Cool the reaction mixture to below 25 °C and adjust the pH to 7.0-8.0 with a 50 wt.% aqueous sodium hydroxide solution.[9][10]
-
Extract the product with a suitable organic solvent such as diethyl ether (3 x 500 mL).[9][10]
-
Wash the combined organic layers with saturated aqueous sodium chloride solution and then with water.[9][10]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be recrystallized from a mixture of benzene (B151609) and cyclohexane (B81311) (1:1 by volume) to yield pure this compound.[9][10] The yield for this reduction step is reported to be as high as 91.3%.[9][10]
Visualizations
Caption: Workflow for the synthesis of this compound via Protocol 1.
Caption: Chemical reaction pathway for the synthesis of this compound via Protocol 2.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. An Improved Large Scale Synthesis of this compound and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
- 7. Page loading... [guidechem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 10. CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for Microwave-Assisted Reactions Involving 2-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for leveraging microwave-assisted organic synthesis (MAOS) in reactions involving 2-amino-4-chloropyridine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity.
Introduction to this compound in Drug Discovery
This compound is a valuable scaffold in medicinal chemistry. The presence of the amino group at the 2-position and the chloro group at the 4-position allows for selective functionalization through various cross-coupling reactions. These reactions enable the rapid generation of diverse chemical libraries crucial for hit-to-lead optimization in drug discovery programs. Microwave-assisted synthesis has emerged as a powerful tool to accelerate these synthetic efforts, facilitating the timely delivery of novel compounds for biological evaluation.
Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents at the 4-position of the pyridine (B92270) ring. This reaction is instrumental in the synthesis of biaryl compounds, a common motif in kinase inhibitors.
General Reaction Scheme:
Experimental Protocol:
This protocol is adapted from established procedures for the microwave-assisted Suzuki-Miyaura coupling of related chloropyrimidines and haloimidazopyridines.[1][2][3]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane (B91453)/water mixture or DMF)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Add the chosen solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation:
| Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 20 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 140 | 15 | 80-95 |
| PEPPSI-iPr | K₂CO₃ | (Solvent-free) | 110 | 10 | ~90 |
Yields are estimated based on similar reactions reported in the literature.[2][4]
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring. This is particularly useful for synthesizing libraries of compounds with diverse substitution patterns at this position, which can be critical for modulating pharmacological activity and physicochemical properties.
General Reaction Scheme:
Experimental Protocol:
This protocol is based on general procedures for microwave-assisted Buchwald-Hartwig amination of aryl halides.[4][5][6]
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., Xantphos or RuPhos)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Solvent (e.g., Toluene or 1,4-dioxane)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a glovebox, add the palladium pre-catalyst (0.02 mmol) and the phosphine ligand (0.04 mmol) to a 10 mL microwave vial.
-
Add the base (1.4 mmol).
-
Remove the vial from the glovebox and add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 20-60 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation:
| Pd Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 30 | 70-85 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 130 | 45 | 75-90 |
Yields are estimated based on similar reactions reported in the literature.[4][5]
Catalytic Cycle Diagram:
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Microwave-Assisted Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 4-position of the pyridine ring and a terminal alkyne. This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further functionalization or as key structural elements in pharmacologically active compounds.
General Reaction Scheme:
Experimental Protocol:
This protocol is an adaptation of general procedures for microwave-assisted Sonogashira couplings of aryl halides.[7][8]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., Et₃N or DIPA)
-
Solvent (e.g., DMF or THF)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add the solvent (5 mL) followed by the base (3.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100 °C for 10-20 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | 15 | 80-95 |
| Pd(PPh₃)₄ | CuI | DIPA | THF | 120 | 10 | 75-90 |
Yields are estimated based on similar reactions reported in the literature.[7][8]
Logical Relationship Diagram:
Caption: Key Components of Microwave-Assisted Sonogashira Coupling.
Safety Considerations
Microwave-assisted reactions are carried out in sealed vessels under elevated temperatures and pressures. It is imperative to use appropriate, pressure-rated microwave vials and to operate the microwave reactor according to the manufacturer's instructions. Ensure that the reaction volume and solvent choice are appropriate for the vial size and the expected pressure generation. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Microwave-assisted synthesis provides a rapid and efficient means of functionalizing this compound through key cross-coupling reactions. The protocols and data presented herein serve as a guide for researchers in the pharmaceutical and related industries to accelerate the synthesis of novel compounds for drug discovery and development. The significant reduction in reaction times and potential for improved yields make MAOS an indispensable tool in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. revues.imist.ma [revues.imist.ma]
- 4. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2-Amino-4-chloropyridine Substitution Reactions
For researchers, scientists, and professionals in drug development, encountering low yields in substitution reactions with 2-amino-4-chloropyridine can be a significant roadblock. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: Why are substitution reactions on this compound often challenging, leading to low yields?
A1: Several factors contribute to the challenges in achieving high yields in substitution reactions with this compound:
-
Electronic Properties: The pyridine (B92270) ring is electron-deficient, which facilitates nucleophilic attack. However, the chlorine at the 4-position is less reactive than a chlorine at the 2-position due to the electronic influence of the ring nitrogen.
-
Role of the Amino Group: The 2-amino group is an electron-donating group, which can partially deactivate the ring towards nucleophilic aromatic substitution (SNAr) by increasing electron density. Conversely, it can also act as a coordinating ligand to the metal catalyst in cross-coupling reactions, potentially leading to catalyst inhibition.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring and the exocyclic amino group can coordinate to the palladium catalyst in cross-coupling reactions (like Buchwald-Hartwig and Suzuki), forming inactive catalyst species and slowing down or halting the catalytic cycle.[1]
-
Side Reactions: Competing side reactions such as hydrodechlorination (replacement of chlorine with hydrogen) or dimerization of starting materials can significantly reduce the yield of the desired product.
Q2: What are the most common types of substitution reactions performed on this compound?
A2: The most common and synthetically useful substitution reactions are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form a new carbon-nitrogen (C-N) bond, typically with primary or secondary amines.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon (C-C) bond with an organoboron compound, such as a boronic acid or ester.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the direct displacement of the chloride by a strong nucleophile, often without a metal catalyst, and is facilitated by the electron-deficient nature of the pyridine ring.[4]
Q3: How does the choice of catalyst and ligand impact the yield of Buchwald-Hartwig and Suzuki reactions?
A3: The selection of the catalyst and ligand is critical for a successful outcome.
-
For Buchwald-Hartwig Amination: Sterically hindered and electron-rich phosphine (B1218219) ligands are generally preferred. These ligands can promote the desired reductive elimination step and stabilize the active palladium catalyst, preventing deactivation.[5][6][7]
-
For Suzuki Coupling: The choice of ligand is crucial to overcome potential catalyst inhibition by the pyridine nitrogen. Bulky, electron-rich phosphine ligands can sterically shield the palladium center and facilitate the catalytic cycle.[1] Pre-formed catalyst complexes, known as precatalysts, can also offer improved reactivity and reproducibility.
Q4: What is the role of the base in these substitution reactions, and how should it be chosen?
A4: The base plays a crucial role in both Buchwald-Hartwig and Suzuki reactions. Its primary functions are to deprotonate the nucleophile (in amination) and to facilitate the transmetalation step (in Suzuki coupling).
-
Strong vs. Weak Bases: Strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used in Buchwald-Hartwig aminations. For Suzuki couplings, weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often effective.
-
Substrate Compatibility: The choice of base must be compatible with the functional groups present in the starting materials and the product to avoid undesired side reactions.
Troubleshooting Guides
Low Yield in Buchwald-Hartwig Amination
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Conversion of Starting Material | 1. Inactive Catalyst. 2. Inappropriate Ligand. 3. Insufficiently Strong Base. 4. Low Reaction Temperature. | 1. Use a fresh palladium source or a more active precatalyst. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). 3. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). 4. Gradually increase the reaction temperature. |
| Formation of Hydrodechlorination Byproduct | 1. Presence of water or other protic impurities. 2. β-hydride elimination from the amine coupling partner. | 1. Use anhydrous solvents and reagents. 2. Employ a bulkier ligand to disfavor β-hydride elimination. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Base is too strong for the present functional groups. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a weaker base, though this may require a more active catalyst system. |
Low Yield in Suzuki-Miyaura Coupling
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Consumption of this compound | 1. Catalyst Inhibition by Pyridine Nitrogen. 2. Inefficient Oxidative Addition. 3. Poor Quality Boronic Acid. | 1. Use a higher catalyst loading or a more robust ligand (e.g., SPhos, XPhos). 2. Switch to a more reactive boronic ester (e.g., pinacol (B44631) ester). 3. Use fresh, high-purity boronic acid. |
| Protodeboronation of Boronic Acid | 1. Presence of water. 2. High reaction temperature. 3. Inappropriate base. | 1. Use anhydrous conditions or a boronic ester. 2. Lower the reaction temperature. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). |
| Homocoupling of Boronic Acid | 1. Slow oxidative addition of the aryl chloride. 2. Presence of oxygen. | 1. Ensure an efficient catalyst system is used. 2. Thoroughly degas all solvents and maintain a strict inert atmosphere. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This is a general starting protocol and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting protocol and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[8]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Troubleshooting Workflows
Caption: A logical workflow for troubleshooting low yields in substitution reactions.
Caption: Key factors influencing Buchwald-Hartwig amination yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Amino-4-chloropyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Amino-4-chloropyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several synthetic strategies are commonly employed, including:
-
Nucleophilic Substitution: Amination of 2,4-dichloropyridine (B17371) is a direct approach. However, this method can lead to the formation of isomeric byproducts.
-
Hofmann Rearrangement: This route often starts from 4-chloropicolinamide, which undergoes rearrangement to yield the desired 2-amino product.[1]
-
From 2-Aminopyridine: This involves the chlorination of 2-aminopyridine. Careful control of reaction conditions is crucial to avoid over-chlorination.
-
From Pyridine (B92270) N-Oxides: Synthesis can proceed via the N-oxidation of a substituted pyridine, followed by nitration and subsequent reduction of the nitro group and amination.
Q2: What is the primary challenge when synthesizing this compound from 2,4-dichloropyridine?
A2: The main challenge is the lack of complete regioselectivity during the amination step. The nucleophilic attack of the amine can occur at either the C2 or C4 position of the pyridine ring, leading to a mixture of this compound and the isomeric byproduct 4-Amino-2-chloropyridine.[2] The separation of these isomers can be challenging due to their similar physical properties.
Q3: Can the chloro-substituent be displaced during the reaction?
A3: Yes, under certain conditions, particularly with strong nucleophiles or under prolonged heating, the chlorine atom can be substituted, leading to undesired byproducts. For instance, hydrolysis can occur in the presence of water, especially under neutral or basic conditions at elevated temperatures, to form 2-Amino-4-hydroxypyridine.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives, providing potential causes and recommended solutions.
Issue 1: Presence of an Isomeric Impurity (4-Amino-2-chloropyridine)
-
Probable Cause: Lack of regioselectivity in the amination of 2,4-dichloropyridine. Both the C2 and C4 positions are susceptible to nucleophilic attack.
-
Troubleshooting & Optimization:
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other. A systematic study of the temperature profile is recommended.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents (e.g., polar aprotic like DMF or DMSO, and non-polar like toluene) to optimize the isomeric ratio.
-
Catalysis: The use of a catalyst, such as a copper-based catalyst, may enhance the selectivity of the amination reaction.[3]
-
Purification: If isomer formation is unavoidable, careful purification is necessary. Flash column chromatography using a gradient elution of a hexane/ethyl acetate (B1210297) solvent system can be effective. Alternatively, fractional crystallization might be possible if the solubilities of the isomers are sufficiently different.
-
Issue 2: Formation of Dimerized Byproducts (e.g., Bipyridines)
-
Probable Cause: Side reactions, particularly under forcing conditions or when using certain catalysts, can lead to the coupling of pyridine rings.
-
Troubleshooting & Optimization:
-
Control of Stoichiometry: Ensure the precise stoichiometry of the reactants. An excess of the aminating agent should be added cautiously.
-
Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to suppress the formation of these higher molecular weight impurities.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to dimerization.
-
Issue 3: Incomplete Reaction or Low Yield
-
Probable Cause: Several factors can contribute to low conversion, including insufficient activation of the starting material, poor quality of reagents, or non-optimal reaction conditions.
-
Troubleshooting & Optimization:
-
Reagent Quality: Ensure all reagents, especially the aminating agent and any catalysts, are of high purity and anhydrous where necessary.
-
Activation: In syntheses starting from less reactive precursors, ensure that the activation step (e.g., N-oxidation) has gone to completion before proceeding.
-
Temperature and Time: Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC or LC-MS to find the optimal balance between conversion and byproduct formation.
-
Quantitative Data Summary
| Issue | Common Byproduct | Typical Yield Range of Desired Product | Key Mitigation Strategies |
| Isomer Formation | 4-Amino-2-chloropyridine | 40-70% | Optimize temperature and solvent; employ catalytic methods. |
| Dimerization | Bipyridine derivatives | >80% (if controlled) | Strict stoichiometry control; inert atmosphere; minimal reaction time. |
| Hydrolysis | 2-Amino-4-hydroxypyridine | >90% (if anhydrous) | Use anhydrous solvents and reagents; control work-up conditions. |
Experimental Protocols
Synthesis of this compound via Hofmann Rearrangement of 4-Chloropicolinamide
This protocol is based on the principles of the Hofmann rearrangement.
Materials:
-
4-Chloropicolinamide
-
Sodium hydroxide (B78521) (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Prepare a fresh solution of sodium hypobromite (B1234621) by slowly adding bromine to a cooled (0 °C) solution of sodium hydroxide in water, maintaining the temperature below 5 °C.
-
In a separate flask, dissolve 4-chloropicolinamide in an appropriate solvent (e.g., water or a mixture of water and an organic solvent).
-
Slowly add the chilled sodium hypobromite solution to the 4-chloropicolinamide solution, keeping the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway from 2,4-dichloropyridine, highlighting the formation of the desired product and common side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound derivatives.
References
Technical Support Center: Purification of Products Derived from 2-Amino-4-chloropyridine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from 2-Amino-4-chloropyridine.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of derivatives of this compound in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Crude product is an oil or fails to crystallize.
-
Question: My product, a derivative of this compound, is an oil or does not crystallize from common solvents. How can I purify it?
-
Answer: The basicity of the pyridine (B92270) nitrogen and the amino group can make these compounds difficult to crystallize. Here are several strategies to address this:
-
Salt Formation: Convert the basic product into a salt (e.g., hydrochloride) by treating a solution of the crude material with HCl (in ether or another suitable solvent). The resulting salt is often a crystalline solid that can be purified by recrystallization. The free base can be regenerated by neutralization.
-
Column Chromatography: If salt formation is not desired or unsuccessful, column chromatography is a reliable alternative. A common starting point for aminopyridine derivatives is a silica (B1680970) gel stationary phase with a mobile phase of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), starting with a low percentage of MeOH and gradually increasing the polarity.[1]
-
Two-Solvent Recrystallization: If you have a solvent in which your compound is soluble and another in which it is insoluble, a two-solvent recrystallization can be effective. Dissolve the crude product in a minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy. Allow it to cool slowly to induce crystallization.[2]
-
Issue 2: Persistent impurities after purification.
-
Question: After purification by column chromatography or recrystallization, I still observe persistent impurities in my this compound derivative. What are these impurities and how can I remove them?
-
Answer: Common impurities can include starting materials, reagents, or byproducts from the reaction.
-
Unreacted this compound: If your reaction did not go to completion, you might have unreacted starting material. An acid-base extraction can be effective here. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic starting material and product will move to the aqueous layer. Neutralize the aqueous layer and extract your product back into an organic solvent. Differences in pKa between your product and the starting material might allow for selective extraction at a specific pH.
-
Reagents from the previous step: For example, if you performed a reaction involving a base like triethylamine (B128534), it can be removed by an acidic wash.
-
Byproducts: The nature of byproducts depends on the specific reaction. For instance, in some syntheses of substituted aminopyridines, di-substituted byproducts can form, which may be difficult to separate.[3] Careful optimization of reaction conditions can minimize their formation. If they do form, column chromatography with a very shallow gradient may be necessary to achieve separation.
-
Issue 3: Difficulty removing palladium catalyst after cross-coupling reactions.
-
Question: I have synthesized a biaryl derivative of this compound via a Suzuki or Buchwald-Hartwig coupling and am struggling to remove the palladium catalyst. What are the best methods?
-
Answer: Residual palladium is a common issue in cross-coupling reactions. Here are several effective strategies for its removal:
-
Filtration through Celite: A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This will remove heterogeneous palladium black.[4][5]
-
Palladium Scavengers: For soluble palladium species, specialized scavengers can be very effective. Thiol-functionalized silica or other commercially available scavengers can be stirred with the reaction mixture and then filtered off.[4]
-
Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can adsorb residual palladium. The carbon is then removed by filtration.[4]
-
Aqueous Washes: Sometimes, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of sodium sulfide (B99878) can help remove palladium salts.
-
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for the purification of a product from a Suzuki coupling reaction involving a this compound derivative?
A1: A typical workup and purification procedure is as follows:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and water.
-
Separate the organic layer and extract the aqueous layer a few more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.[6]
Q2: What is a suitable recrystallization solvent for derivatives of this compound?
A2: The choice of solvent is highly dependent on the specific derivative. However, some common solvents and mixtures that are often successful for aminopyridine derivatives include:
-
Ethanol[6]
-
Methanol[7]
-
Benzene-cyclohexane mixtures[3]
-
Benzene-ligroin mixtures[8] It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific compound.
Q3: How can I effectively perform an acid-base extraction to purify my this compound derivative?
A3: The basicity of the amino and pyridine groups allows for purification via acid-base extraction. A general protocol is as follows:
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its protonated salt.
-
Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.
-
Make the aqueous layer basic by adding a base like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) until the product precipitates or can be extracted.
-
Extract the product back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it to obtain the purified product.
Q4: My aminopyridine derivative streaks badly on silica gel TLC and column chromatography. How can I improve the separation?
A4: Streaking of basic compounds like aminopyridines on silica gel is a common problem due to strong interactions with the acidic silica surface. Here are some solutions:
-
Add a basic modifier to the eluent: Adding a small amount of a base like triethylamine (typically 0.1-1%) or ammonia (B1221849) to the mobile phase can significantly improve peak shape and reduce streaking.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a polymer-based column.
-
Reverse-phase chromatography: For more polar derivatives, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of acetonitrile/water or methanol/water, often with an additive like formic acid or trifluoroacetic acid, can be very effective.
Data Presentation
Table 1: Purification Methods and Yields for this compound and its Derivatives
| Compound | Purification Method | Details | Yield (%) | Purity (%) | Reference |
| This compound | Recrystallization | Benzene-cyclohexane (1:1) | 91.3 | >98 | [3] |
| 2-Amino-4-methylpyridine (B118599) | Acid-base extraction and precipitation | Dissolve in dilute acid (pH 2-3), extract with organic solvent, basify aqueous layer to pH 9, filter precipitate. | 91.2 | >98.5 | [3] |
| 2-Amino-4-methylpyridine | Recrystallization | Dissolve in absolute ethanol, decolorize with activated carbon, add n-heptane to precipitate. | 89.3 | 98.2 | [2] |
| 2-Amino-3-methylpyridine | Recrystallization | Dissolve in absolute ethanol, decolorize with activated carbon, add hexamethylene to precipitate. | 86.6 | 98.5 | [2] |
| Schiff base derivatives of this compound | Recrystallization | Methanol | 71.8 - 85.7 | Not specified | [7] |
Experimental Protocols
Protocol 1: Purification of 2-Amino-4-methylpyridine via Acid-Base Extraction [3]
-
Dissolve the crude 2-amino-4-methylpyridine product in a dilute aqueous acid solution, adjusting the pH to 2-3.
-
Extract the acidic aqueous solution with an organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) to remove non-basic, organic-soluble impurities.
-
Separate the aqueous layer and adjust the pH to 9 with a basic solution (e.g., sodium hydroxide solution, sodium carbonate solution, or ammonia water).
-
The 2-amino-4-methylpyridine product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the filter cake with water and dry it to obtain the purified product.
Protocol 2: Recrystallization of 3-Aminopyridine (B143674) [8]
-
Dissolve the crude 3-aminopyridine in a mixture of benzene (B151609) (320 ml) and ligroin (80 ml, b.p. 60-90°C).
-
Add activated charcoal (Norit, 5 g) and sodium hydrosulfite (2 g) and heat the mixture on a steam bath for 20 minutes.
-
Filter the hot solution by gravity to remove the activated charcoal and other solids.
-
Allow the filtrate to cool slowly to room temperature, and then chill it in a refrigerator overnight.
-
Collect the resulting white crystals by gravity filtration.
-
Wash the crystals on the filter with a small amount of cold ligroin.
-
Dry the purified crystals in a vacuum desiccator.
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: The principle of acid-base extraction for purifying basic compounds.
Caption: A decision tree for troubleshooting streaking in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Stability issues of 2-Amino-4-chloropyridine under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-4-chloropyridine under various experimental conditions. The following information is intended to assist in troubleshooting stability-related issues and in the design of robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: As a substituted chloropyridine, the main stability concern for this compound is its susceptibility to nucleophilic substitution, particularly hydrolysis of the chloro group. This reaction can be catalyzed by both acidic and basic conditions. The amino group can also influence the molecule's reactivity and degradation profile.
Q2: What are the likely degradation products of this compound under hydrolytic conditions?
A2: Under acidic or basic conditions, the most probable degradation product is 2-Amino-4-hydroxypyridine, formed by the hydrolysis of the C4-chloro substituent. Depending on the severity of the conditions (e.g., high temperature, extreme pH), further degradation of the pyridine (B92270) ring may occur, although this is generally less common under typical experimental conditions.
Q3: How can I monitor the stability of this compound in my experiments?
A3: The most common and effective method for monitoring the stability of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method should be developed to ensure that the parent compound and all potential degradation products are well-separated.
Q4: What general precautions should I take when working with this compound solutions?
A4: To minimize degradation, it is advisable to prepare fresh solutions of this compound before use. If storage is necessary, solutions should be kept at low temperatures (2-8°C) and protected from light. The pH of the solution should be controlled, ideally kept close to neutral if compatible with the experimental requirements.
Troubleshooting Guides
Issue 1: Rapid loss of this compound in an acidic aqueous solution.
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed hydrolysis: The chloro group is susceptible to nucleophilic attack by water, a reaction that is accelerated in the presence of acid. | 1. Neutralize the solution: If the experimental design permits, adjust the pH to a neutral range (pH 6-8). 2. Lower the temperature: Perform the experiment at a lower temperature to reduce the rate of hydrolysis. 3. Use a non-aqueous solvent: If compatible with your reaction, consider using an aprotic organic solvent to prevent hydrolysis. 4. Monitor degradation: Use HPLC or LC-MS to quantify the rate of degradation at different pH values and temperatures to identify optimal conditions. |
Issue 2: Formation of an unknown impurity in a basic solution containing this compound.
| Possible Cause | Troubleshooting Step |
| Base-catalyzed hydrolysis: Similar to acidic conditions, basic environments can promote the hydrolysis of the chloro group to a hydroxyl group. | 1. Identify the impurity: Use LC-MS to determine the mass of the unknown peak. A mass corresponding to 2-Amino-4-hydroxypyridine is a strong indicator of hydrolysis. 2. Control the pH: Maintain the pH as close to neutral as possible. 3. Reduce reaction time: Minimize the time the compound is exposed to basic conditions. 4. Perform a forced degradation study: Intentionally degrade a sample of this compound under basic conditions to confirm the identity of the degradation product. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer for the mobile phase (e.g., ammonium (B1175870) formate, phosphate (B84403) buffer)
-
HPLC or LC-MS system with a C18 column
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at room temperature and 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Store the stock solution and solid compound at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
5. Data Presentation (Hypothetical Data):
Table 1: Percentage Degradation of this compound under Various Stress Conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Product (m/z) |
| 0.1 M HCl | 24 | RT | 5.2 | 111.1 |
| 1 M HCl | 8 | 60 | 25.8 | 111.1 |
| 0.1 M NaOH | 24 | RT | 8.1 | 111.1 |
| 1 M NaOH | 8 | 60 | 35.2 | 111.1 |
| 3% H₂O₂ | 24 | RT | 2.5 | Not Detected |
| Thermal | 24 | 60 | 1.2 | Not Detected |
| Photolytic (UV) | 24 | RT | 3.1 | Not Detected |
Table 2: HPLC Method Parameters for Stability Indicating Assay.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or MS |
| Injection Volume | 10 µL |
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: Proposed degradation pathway of this compound under basic conditions.
Caption: General troubleshooting workflow for stability issues of this compound.
Technical Support Center: Functionalization of 2-Amino-4-chloropyridine
Welcome to the technical support center for the functionalization of 2-Amino-4-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
The primary challenges stem from the electronic properties of the pyridine (B92270) ring and the presence of two distinct functional groups:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond in chloropyridines is stronger than corresponding C-Br or C-I bonds, making oxidative addition in palladium-catalyzed cross-coupling reactions more difficult. This often necessitates more forcing reaction conditions, such as higher temperatures and more active catalyst systems.
-
Coordinating Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
-
Nucleophilic Amino Group: The 2-amino group is nucleophilic and can compete in reactions intended for the 4-chloro position. It can also coordinate to the catalyst. For many reactions, protection of the amino group is a necessary step to avoid side reactions and improve yields.
Q2: Should I protect the amino group of this compound before attempting cross-coupling reactions?
In many cases, yes. Protecting the amino group, most commonly as a tert-butoxycarbonyl (Boc) carbamate, is highly recommended. This prevents the amino group from interfering with the catalytic cycle through coordination to the metal center or by acting as a competing nucleophile. The Boc group is stable under many cross-coupling conditions and can be readily removed later.
Q3: Which palladium-catalyzed cross-coupling reactions are commonly used for the functionalization of this compound?
The most common palladium-catalyzed reactions are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
Q4: What are the key considerations for a successful Suzuki-Miyaura coupling with this compound?
Success in Suzuki-Miyaura coupling of this compound hinges on the appropriate selection of the catalyst system and reaction conditions. Key factors include:
-
Catalyst and Ligand: Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the challenging oxidative addition of the C-Cl bond.
-
Base: The choice of base is crucial for the transmetalation step. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.
-
Solvent: Anhydrous, degassed solvents are necessary to prevent catalyst deactivation.
Q5: Can I perform a Nucleophilic Aromatic Substitution (SNAr) at the 4-position?
Yes, the electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack.[1][2] Strong nucleophiles like alkoxides and amines can displace the chloride. The amino group at the 2-position can influence the reactivity of the ring.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System | • Ensure an inert atmosphere is maintained throughout the reaction.[3] • Use a fresh, high-purity palladium source and ligand. • Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3] |
| Challenging C-Cl Bond Activation | • Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.[4] • Consider using a more active pre-catalyst. |
| Catalyst Inhibition | • Protect the 2-amino group (e.g., with a Boc group) to prevent coordination to the palladium center. |
| Inefficient Transmetalation | • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3] • Ensure the boronic acid is of high purity and consider using the corresponding pinacol (B44631) boronate ester to prevent protodeboronation. |
Problem: Significant Byproduct Formation (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Steps |
| Decomposition of Boronic Acid | • Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester).[3] • Use milder reaction conditions (lower temperature, shorter reaction time) if possible. |
| Inefficient Cross-Coupling | • Optimize the stoichiometry of the reactants; a slight excess of the boronic acid is common.[3] • Adjust the catalyst loading. |
The following data is for related chloropyridine substrates and serves as a general guide. Optimization for this compound is recommended.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 81[4] |
| 2-Chloropyridine | Phenylboronic acid | (6-Dipp)Pd(cinn)Cl (0.5) | - | NaHCO₃ | H₂O | 100 | 99[5] |
| 4-Chlorobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (3.0) | KF | Dioxane | 110 | 73[6] |
Buchwald-Hartwig Amination
Problem: Low Yield of Aminated Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | • Ensure rigorous exclusion of air and moisture.[7] • Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.[7] • Protect the 2-amino group to prevent catalyst inhibition. |
| Inappropriate Ligand/Base Combination | • Screen different bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos).[8] • Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[9] For base-sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃.[7] |
| Side Reactions (e.g., Hydrodehalogenation) | • This is more common with primary amines.[7] • Optimize the ligand and reaction conditions to favor reductive elimination over β-hydride elimination. |
The following data is for related halo-heterocycle substrates and provides a starting point for optimization.
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl Bromides | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82[10] |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98[11] |
Nucleophilic Aromatic Substitution (SNAr)
Problem: No Reaction or Slow Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Nucleophilicity | • Use a stronger nucleophile. • For alcohol nucleophiles, pre-formation of the alkoxide with a strong base (e.g., NaH, NaOtBu) is necessary. |
| Poor Solubility | • Screen different polar aprotic solvents (e.g., DMF, DMSO, NMP). |
| High Activation Energy | • Increase the reaction temperature. Microwave irradiation can be effective in accelerating SNAr reactions. |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) as a base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve this compound (1.0 equiv.) in the chosen solvent.
-
Add the base (1.1 - 1.5 equiv.).
-
Add (Boc)₂O (1.1 - 1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Boc-protected this compound (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 3.6 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the Boc-protected this compound, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Boc Deprotection
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA) or HCl in an organic solvent
-
Dichloromethane (DCM) or 1,4-Dioxane
Procedure:
-
Dissolve the Boc-protected compound in the chosen solvent.
-
Add TFA or a solution of HCl (e.g., 4M in Dioxane) at room temperature.
-
Stir the mixture until the deprotection is complete as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent for further use.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General troubleshooting workflow for functionalization reactions.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient 2-Amino-4-chloropyridine Transformations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-chloropyridine transformations. The following sections detail catalyst selection, experimental protocols, and troubleshooting for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: Several factors contribute to the challenges in cross-coupling reactions with this compound. The chlorine substituent is less reactive than bromine or iodine, making the initial oxidative addition step in the catalytic cycle more difficult.[1][2] Additionally, the amino group and the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][3] This often necessitates the use of more active catalyst systems and carefully optimized reaction conditions to achieve high yields and minimize side reactions.
Q2: How do I select the appropriate catalyst and ligand for a Suzuki-Miyaura coupling with this compound?
A2: For Suzuki-Miyaura coupling of aryl chlorides like this compound, standard catalysts such as Pd(PPh₃)₄ may be ineffective.[4] It is highly recommended to use a more active catalyst system. Bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are frequently employed to promote the challenging oxidative addition step.[1][4][5] N-heterocyclic carbene (NHC) ligands can also be effective.[6] Screening a panel of palladium precatalysts and ligands is often the most effective approach to identify the optimal combination for your specific substrate.
Q3: What are the most common side reactions observed in these transformations and how can they be minimized?
A3: Common side reactions include:
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom. This can be minimized by ensuring strictly inert conditions and using appropriate bases.
-
Homocoupling: The coupling of two boronic acid molecules (in Suzuki reactions) or two terminal alkynes (in Sonogashira reactions). This can be reduced by controlling the reaction temperature and the rate of addition of the coupling partners.[7]
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid, which is then replaced by a C-H bond. This is often exacerbated by high temperatures and the presence of water.[1][7] Using fresh, high-purity boronic acids and carefully dried solvents can mitigate this issue.[7]
Q4: Can I perform these couplings without a phosphine ligand?
A4: Yes, "ligand-free" conditions have been developed for some cross-coupling reactions, often utilizing a simple palladium source like palladium acetate (B1210297) in aqueous media.[1][8] While these conditions can be effective, particularly for activated aryl chlorides, they may require higher temperatures or longer reaction times to achieve comparable yields to catalyst systems employing specialized ligands.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or No Conversion | 1. Inactive catalyst or catalyst poisoning. 2. Insufficiently reactive conditions for C-Cl bond activation. 3. Poor quality or degradation of reagents (e.g., boronic acid). | 1. Use a fresh, high-purity catalyst and ensure all reagents are pure. Consider using an air-stable precatalyst. 2. Increase the reaction temperature. Screen more active, bulky electron-rich ligands (e.g., XPhos, SPhos). 3. Use fresh boronic acid and ensure anhydrous reaction conditions if susceptible to protodeboronation. | [1][5][7][9] |
| Formation of Palladium Black | Catalyst instability and aggregation at high temperatures. | Use a lower catalyst loading or a more thermally stable ligand. Consider a phosphine-free catalyst system if applicable. | [5] |
| Low Yield in Buchwald-Hartwig Amination | 1. Inappropriate base selection. 2. Sterically hindered amine or aryl halide. | 1. Screen different bases. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are often effective. 2. Employ bulky, electron-rich ligands to facilitate reductive elimination. Higher reaction temperatures may be necessary. | [1][4][10] |
| Low Yield in Sonogashira Coupling | 1. Copper co-catalyst poisoning. 2. Homocoupling of the alkyne (Glaser coupling). | 1. Ensure high purity of the alkyne and aryl halide. 2. Perform the reaction under strictly anaerobic conditions. Consider a copper-free Sonogashira protocol. | [5][11][12] |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, and the base to a dry Schlenk flask.
-
In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk flask.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress using an appropriate method (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][2]
Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with this compound, the palladium precatalyst, and the base.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by silica (B1680970) gel column chromatography.[13][14]
Sonogashira Coupling of this compound
This protocol is a general starting point and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-100 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
Catalyst and Ligand Selection Guide
| Reaction | Recommended Palladium Source | Recommended Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | 1,4-Dioxane, Toluene, THF |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃, Precatalysts (e.g., RuPhos Pd G3) | RuPhos, BrettPhos, XPhos | NaOtBu, LiHMDS, Cs₂CO₃ | Toluene, THF, t-BuOH |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ (often part of the catalyst complex) | Et₃N, i-Pr₂NH | THF, DMF, Acetonitrile |
Visualizations
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: Decision tree for catalyst selection in this compound transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Solvent Selection for 2-Amino-4-chloropyridine Reactions
Welcome to the Technical Support Center for optimizing reactions involving 2-Amino-4-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvent choice in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions with this compound?
A1: The solvent plays a multifaceted role in reactions involving this compound. Its polarity, proticity, and coordinating ability can significantly influence:
-
Solubility: Ensuring all reactants, catalysts, and reagents are sufficiently dissolved is crucial for reaction efficiency.
-
Catalyst Activity: The solvent can interact with the palladium catalyst in cross-coupling reactions. The lone pair of electrons on the pyridine (B92270) nitrogen and the amino group can coordinate with the palladium center, potentially leading to catalyst deactivation. The right solvent can help mitigate these effects.
-
Reaction Mechanism: The solvent can stabilize intermediates and transition states, thereby affecting the reaction rate and selectivity. For instance, polar aprotic solvents are generally preferred for many nucleophilic aromatic substitution (SNAr) reactions as they do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.
-
Side Reactions: The choice of solvent can either promote or suppress undesired side reactions, such as hydrolysis of the starting material or catalyst decomposition.
Q2: Which solvents are generally recommended for Suzuki-Miyaura coupling reactions with this compound?
A2: For Suzuki-Miyaura couplings of chloropyridines, a range of solvents can be effective, with the optimal choice being substrate and catalyst dependent. Commonly employed solvents include:
-
Ethereal Solvents: 1,4-Dioxane (B91453) and tetrahydrofuran (B95107) (THF) are frequently used, often in combination with water.
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) can be a good choice, particularly for less reactive substrates.
-
Alcohols: Isopropanol (B130326) has also been shown to be an effective solvent in some cases.
It is highly recommended to perform a solvent screen to determine the optimal conditions for your specific reaction.
Q3: What are the key considerations for solvent choice in Buchwald-Hartwig amination of this compound?
A3: In Buchwald-Hartwig aminations, the solvent must be anhydrous and capable of dissolving the reagents. Common choices include:
-
Aromatic Hydrocarbons: Toluene (B28343) is a widely used solvent for these reactions.
-
Ethereal Solvents: 1,4-Dioxane and THF are also common.
The electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the pyridine nitrogen make the choice of an appropriate, non-coordinating solvent particularly important.
Q4: How does the choice between a protic and an aprotic solvent affect nucleophilic aromatic substitution (SNAr) on this compound?
A4: The choice between a protic and an aprotic solvent can have a profound impact on the rate of SNAr reactions.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SNAr reactions. They can dissolve ionic nucleophiles but do not strongly solvate the anion, leaving it "naked" and more reactive.
-
Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, creating a solvent shell that reduces its nucleophilicity and slows down the reaction rate.[1][2] However, in some cases, a protic co-solvent may be necessary for solubility reasons.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | * Try a different solvent or a solvent mixture. For example, a mixture of 1,4-dioxane and water is often effective. * Ensure the reaction mixture is being stirred vigorously to maximize contact between reactants. |
| Catalyst Deactivation | * The amino and pyridine nitrogens can coordinate to the palladium catalyst. Consider using a ligand that can shield the metal center. * Ensure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst. * Impurities in the solvent can poison the catalyst. Use high-purity, anhydrous solvents. |
| Suboptimal Solvent Polarity | * Screen a range of solvents with varying polarities, such as 1,4-dioxane, THF, DMF, and isopropanol. Less polar solvents like 1,4-dioxane and isopropanol have shown high yields in similar systems.[3][4] |
Issue 2: Inefficient Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | * The pyridine nitrogen can inhibit the palladium catalyst.[5] Use bulky, electron-rich ligands to protect the palladium center. * A non-coordinating solvent like toluene or dioxane is often a good starting point. |
| Incomplete Reaction | * Ensure your solvent is strictly anhydrous. Water can hydrolyze the active catalyst and some bases. * If solubility is an issue, consider a more polar aprotic solvent like DMF, but be mindful of potential side reactions at higher temperatures. |
| Side Product Formation | * If hydrodehalogenation (replacement of chlorine with hydrogen) is observed, ensure a strictly inert atmosphere. * Some solvents can participate in side reactions. Analyze the crude reaction mixture to identify byproducts and consider a different solvent if necessary. |
Issue 3: Sluggish Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps |
| Nucleophile Solvation | * If using a protic solvent (e.g., ethanol, water), it may be solvating and deactivating your nucleophile.[2] Switch to a polar aprotic solvent like DMF or DMSO. |
| Low Reactant Concentration | * Ensure your reactants are sufficiently soluble in the chosen solvent. If not, a co-solvent might be necessary, but try to keep the protic solvent content to a minimum. |
| Unstable Intermediate | * The solvent can affect the stability of the Meisenheimer intermediate. A polar solvent is generally required to stabilize this charged species. |
Data Presentation
The following tables summarize the impact of solvent choice on the yield of reactions involving chloropyridine and chloropyrimidine derivatives, which can serve as a guide for optimizing reactions with this compound.
Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Solvent | Yield (%) |
| 1,4-Dioxane | 71 |
| Isopropanol | 64 |
| THF | - |
| DMF | - |
Data adapted from a study on 2,4-dichloropyrimidines, which suggests that less polar solvents can be more effective.[3][4]
Table 2: Solvent Optimization for a Buchwald-Hartwig Amination Reaction
| Solvent | Yield (%) |
| Toluene | High |
| 1,4-Dioxane | Moderate |
| p-Xylene | Moderate |
| Water | No Reaction |
| Hexane | No Reaction |
This table shows a general trend for Buchwald-Hartwig aminations where non-polar, aprotic solvents are often optimal.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and should be optimized for the specific amine and reaction scale.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%)
-
Bulky phosphine (B1218219) ligand (if not using a pre-catalyst)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with the palladium pre-catalyst, ligand (if necessary), and base.
-
Add this compound and the amine.
-
Remove the Schlenk tube from the glovebox and add the anhydrous, degassed solvent under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound
This is a representative protocol for the reaction with an alkoxide nucleophile.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, 1.2 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the sodium alkoxide and the anhydrous polar aprotic solvent.
-
Add a solution of this compound in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for cross-coupling and substitution reactions.
Caption: Troubleshooting decision tree for common reaction issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-4-chloropyridine and 2-Amino-4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyridines are indispensable intermediates, offering versatile handles for a variety of cross-coupling and functionalization reactions. This guide provides an objective, data-driven comparison of the reactivity of two closely related and widely used building blocks: 2-Amino-4-chloropyridine and 2-Amino-4-bromopyridine. Understanding the nuanced differences in their chemical behavior is paramount for designing robust synthetic routes and accelerating the discovery of novel molecules.
Physical and Chemical Properties
A foundational understanding of the intrinsic properties of these reagents is essential for their effective utilization. The key physical and chemical data are summarized below.
| Property | This compound | 2-Amino-4-bromopyridine |
| CAS Number | --INVALID-LINK-- | --INVALID-LINK-- |
| Molecular Formula | C₅H₅ClN₂ | C₅H₅BrN₂ |
| Molecular Weight | 128.56 g/mol [1][2] | 173.01 g/mol [3][4] |
| Melting Point | 129-133 °C[1][5] | 142-146 °C[4] |
| Appearance | White to light brown crystalline powder[5] | Off-white to light yellow solid[6] |
Reactivity Analysis: A Comparative Overview
The primary determinant of the differential reactivity between this compound and 2-Amino-4-bromopyridine lies in the nature of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This fundamental difference has profound implications for their participation in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.
Bond Dissociation Energies (Representative Values for Aryl Halides):
-
C-Cl: ~397 kJ/mol
-
C-Br: ~336 kJ/mol
This disparity in bond strength dictates that the oxidative addition of a palladium(0) catalyst to the C-Br bond is kinetically more favorable than to the C-Cl bond. Consequently, 2-Amino-4-bromopyridine is generally a more reactive coupling partner than its chloro-analogue, often requiring milder reaction conditions and affording higher yields in shorter reaction times.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The higher reactivity of the C-Br bond in 2-Amino-4-bromopyridine makes it a more amenable substrate for this transformation, particularly when employing standard catalytic systems. Conversely, the coupling of this compound often necessitates the use of more sophisticated, electron-rich, and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.
Comparative Experimental Data in Suzuki-Miyaura Coupling:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-6-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85[7] |
| 2-Amino-6-bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343) | 100 | 8 | 92[7] |
| 2-Amino-6-chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 110 | 24 | 78[7] |
| 2-Amino-6-chloropyridine | 4-Tolylboronic acid | PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 88[7] |
As the data indicates, the chloro-substituted pyridine (B92270) requires a more advanced catalytic system (XPhos or an NHC-based catalyst) and generally longer reaction times to achieve comparable yields to the bromo-analogue.
Experimental Protocols for Suzuki-Miyaura Coupling
Representative Protocol for 2-Amino-4-bromopyridine:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-Amino-4-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (B84403) (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Representative Protocol for this compound:
-
In a glovebox, charge a flame-dried Schlenk tube with this compound (1.0 mmol), the arylboronic acid (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), XPhos (0.05 mmol, 5 mol%), and cesium carbonate (2.5 mmol).
-
Remove the Schlenk tube from the glovebox and add anhydrous tert-butanol (B103910) (5 mL) under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath with stirring.
-
Monitor the reaction by an appropriate method (TLC or GC-MS).
-
After completion, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired product.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity trend of aryl halides in this transformation is I > Br > Cl. Consequently, 2-Amino-4-bromopyridine is expected to be a more reactive substrate than this compound in Buchwald-Hartwig amination reactions. The amination of the chloro-analogue may require higher catalyst loadings, more specialized ligands, and more forcing reaction conditions.
Experimental Protocol for Buchwald-Hartwig Amination
General Protocol for 2-Amino-4-bromopyridine:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add anhydrous solvent (e.g., toluene) and stir the mixture for a few minutes.
-
Add 2-Amino-4-bromopyridine (1.0 equiv) and the desired amine (1.2 equiv).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the conceptualization of these key transformations, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a decision-making workflow for substrate selection.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting between the chloro and bromo analogues.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative analysis of 2-halopyridine building blocks in synthesis
A Comparative Guide to 2-Halopyridine Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine (B92270) rings is a cornerstone of modern medicinal chemistry and materials science. Among the most versatile building blocks for this purpose are 2-halopyridines, which serve as key precursors in a multitude of palladium-catalyzed cross-coupling reactions. The choice of the halogen substituent—fluorine, chlorine, bromine, or iodine—profoundly impacts the reactivity, cost, and reaction conditions required for successful synthesis. This guide provides an objective comparison of these building blocks, supported by experimental data, to aid in strategic synthetic planning.
Reactivity Trends and Mechanistic Considerations
The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is primarily governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the 2-halopyridine to a Pd(0) complex is often the rate-determining step in the catalytic cycle.[1][2]
The established reactivity trend for the C-X bond is: C-I > C-Br > C-Cl > C-F [3]
This trend is inversely correlated with bond dissociation energy. The weaker C-I and C-Br bonds undergo oxidative addition more readily, allowing for milder reaction conditions.[4] Conversely, the stronger C-Cl bond requires more forcing conditions, often necessitating the use of highly active catalyst systems with specialized, electron-rich ligands to achieve comparable results.[1][5] 2-Fluoropyridines are generally unreactive in typical cross-coupling reactions and are more commonly synthesized via methods like nucleophilic aromatic substitution on activated precursors.[6]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a premier method for forming C-C bonds, particularly for creating biaryl structures common in pharmaceuticals.[5] The choice of halogen on the pyridine ring dictates the required catalytic system and conditions.
As expected, 2-bromopyridines are more reactive than their chloro-analogues.[1] While 2-chloropyridines are often more cost-effective, they necessitate more sophisticated and robust catalytic systems to overcome the strength of the C-Cl bond.[1][7] 2-Iodopyridines, being the most reactive, can often be coupled under the mildest conditions, though they are typically the most expensive starting material.
Table 1: Comparative Performance of 2-Halopyridines in Suzuki-Miyaura Coupling
| Halogen (X) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| I | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 85-95 | [8] |
| Br | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | [7] |
| Br | Arylboronic Acid | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 18 | 74-82 | [9] |
| Cl | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 65 | [7] |
| Cl | Arylboronic Acid | (NHC)Pd(cinn)Cl | NaHCO₃ | H₂O | 100 | 1 | 90 | [10] |
Note: Yields are highly substrate- and condition-dependent. This table provides representative data for comparison.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, crucial for synthesizing a vast array of biologically active molecules.[11] The reactivity trend of 2-halopyridines mirrors that seen in Suzuki couplings.
2-Bromopyridines are common substrates, reacting efficiently with a range of primary and secondary amines under relatively mild conditions.[12] The coupling of 2-chloropyridines, while feasible, generally requires more specialized and electron-rich phosphine (B1218219) ligands to achieve high yields.[13]
Table 2: Comparative Performance of 2-Halopyridines in Buchwald-Hartwig Amination
| Halogen (X) | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Br | Secondary Amine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 98 | [12] |
| Br | Primary Amine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 85-95 | [14] |
| Cl | Primary Amine | Pd(OAc)₂ / CyPF-tBu | NaOtBu | Dioxane | 100 | 80-90 | [13] |
| Cl | N-Heterocycle | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 110 | 93 | [14] |
Performance in Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between a halide and a terminal alkyne, a valuable transformation for creating linear scaffolds in drug candidates and materials.[15] The reactivity order for the halide is I > Br >> Cl.[15][16]
2-Iodo- and 2-bromopyridines are effective substrates, readily coupling with various alkynes.[17] 2-Chloropyridines are significantly less reactive and are rarely used in this transformation unless highly activated or under forcing conditions.
Table 3: Comparative Performance of 2-Halopyridines in Sonogashira Coupling
| Halogen (X) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| I | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 90-98 | [18] |
| Br | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 85-93 | [17] |
| Br | Aryl Alkyne | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 80 | 91 | [16] |
Visualizing the Process
To better understand the decision-making process and experimental execution, the following diagrams illustrate key logical and procedural workflows.
Caption: A workflow to guide the selection of the appropriate 2-halopyridine.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine[19][20]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the 2-bromopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: To the solid mixture, add palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as dioxane/water (4:1, 0.2 M), via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica (B1680970) gel column chromatography to yield the desired 2-arylpyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridine[13]
-
Reaction Setup: In a glovebox, add 2-chloropyridine (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried vial.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized ligand for aryl chlorides (e.g., XPhos or SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.5 M) to the vial.
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Heat the mixture in an oil bath at 100-120 °C for 16-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction with a suitable organic solvent and filter through a pad of celite, washing with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by silica gel column chromatography or crystallization to afford the 2-aminopyridine (B139424) product.
Conclusion
The selection of a 2-halopyridine building block is a critical decision that balances reactivity, cost, and the availability of suitable catalytic systems.[1] 2-Iodo- and 2-bromopyridines offer high reactivity, enabling milder conditions and broader substrate scope, making them ideal for complex, late-stage functionalizations. In contrast, 2-chloropyridines provide a more cost-effective option for large-scale synthesis, provided that more active and often more expensive catalyst systems are employed. 2-Fluoropyridines are generally not suitable for direct cross-coupling and are used in different synthetic contexts. By understanding the distinct characteristics of each halogen, researchers can optimize their synthetic strategies to efficiently access the diverse and valuable class of 2-substituted pyridine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
Validating the Structure of 2-Amino-4-chloropyridine Products by X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and for rational drug design. For substituted pyridines like 2-Amino-4-chloropyridine, a versatile building block in medicinal chemistry, X-ray crystallography stands as the gold standard for unambiguous structural validation. This guide provides a comparative analysis of the crystallographic features of this compound derivatives and co-crystals, offering insights into its structural behavior and providing detailed experimental protocols for researchers seeking to validate their own products.
Comparative Crystallographic Data
While a definitive crystal structure for pure this compound is not publicly available, analysis of its co-crystals and comparison with structurally related compounds provide significant insights. The following table summarizes key crystallographic parameters for co-crystals of this compound and the closely related molecule, 4-Amino-3,5-dichloropyridine, offering a valuable comparative dataset.
| Parameter | 2-Amino-4-chloropyridinium 3-chlorobenzoate | 2-Amino-4-chloropyridinium 4-chlorobenzoate | 4-Amino-3,5-dichloropyridine |
| Formula | C₁₂H₁₀Cl₂N₂O₂ | C₁₂H₁₀Cl₂N₂O₂ | C₅H₄Cl₂N₂ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pnma |
| a (Å) | 14.133(3) | 7.373(2) | 10.338(3) |
| b (Å) | 7.028(1) | 19.123(4) | 13.136(4) |
| c (Å) | 13.256(3) | 9.048(2) | 4.8110(14) |
| α (°) | 90 | 90 | 90 |
| β (°) | 101.98(2) | 98.45(2) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1286.9(5) | 1261.2(5) | 653.4(3) |
| Z | 4 | 4 | 4 |
| R-factor (%) | 5.3 | 4.8 | Not Reported |
Note: The data for the this compound co-crystals reveals how intermolecular interactions with chlorobenzoic acids influence its packing in the solid state, leading to monoclinic crystal systems. In contrast, the more symmetrical 4-Amino-3,5-dichloropyridine packs in an orthorhombic system. These differences highlight the importance of the substitution pattern on the pyridine (B92270) ring in directing the crystal packing.
Experimental Protocols
Crystallization of this compound Derivatives and Co-crystals
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The following protocol outlines a general procedure for the crystallization of small organic molecules like this compound and its derivatives.
Materials:
-
This compound product
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane)
-
Co-formers (e.g., carboxylic acids like 3-chlorobenzoic acid or 4-chlorobenzoic acid for co-crystals)
-
Small glass vials (1-2 mL)
-
Heating plate with stirring capabilities
-
Microscope for crystal inspection
Procedure:
-
Solvent Screening: In a small vial, dissolve a few milligrams of the this compound product in a minimal amount of a chosen solvent at room temperature. If the compound is insoluble, gently warm the solution. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation: Once a clear, saturated solution is obtained, cover the vial with a cap containing a small pinhole to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
Co-crystallization: To grow co-crystals, dissolve equimolar amounts of this compound and the chosen co-former (e.g., chlorobenzoic acid) in a suitable solvent. Follow the slow evaporation procedure described above.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a nylon loop or a fine needle and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss during data collection.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Elucidation
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Mounting: Mount the selected crystal on a goniometer head.
-
Data Collection: Center the crystal in the X-ray beam. A series of diffraction images are collected as the crystal is rotated. Data collection parameters such as exposure time, frame width, and detector distance are optimized for the specific crystal.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the structural validation of a this compound product using X-ray crystallography.
Caption: Workflow for structural validation by X-ray crystallography.
This guide provides a framework for the rigorous structural validation of this compound products. By employing these methodologies and comparative data, researchers can ensure the structural integrity of their compounds, a critical step in the development of novel pharmaceuticals and materials.
A Comparative Guide to Alternative Reagents for 2-Amino-4-chloropyridine in Key Syntheses
For researchers and professionals in drug development, the selection of starting materials is a critical step that dictates the efficiency, yield, and scalability of a synthetic route. 2-Amino-4-chloropyridine is a widely used building block, valued for its dual functionality that allows for diverse chemical transformations.[1] However, its reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, can be suboptimal. This guide provides an objective comparison of alternative reagents, focusing on other 4-substituted 2-aminopyridines, and furnishes experimental data to inform the selection of the most appropriate reagent for specific synthetic applications, namely Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing pyridinic scaffolds. The reactivity of halopyridines in SNAr reactions is heavily influenced by the nature of the halogen leaving group and the electronic properties of the ring. For electron-deficient systems like pyridine, the positions activated for nucleophilic attack are C2, C4, and C6.[2] The general order of reactivity for the leaving group in SNAr is F > Cl > Br > I, which is inversely related to the strength of the carbon-halogen bond. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.
Comparative Performance in SNAr
While this compound is a common substrate, its fluoro- and bromo-analogs offer distinct advantages. 2-Amino-4-fluoropyridine is significantly more reactive, often allowing for milder reaction conditions.[3][4] Conversely, 2-amino-4-bromopyridine, while less reactive than the chloro-analog in SNAr, is still a viable substrate and a valuable precursor for cross-coupling reactions.[5][6]
Table 1: Comparison of 4-Substituted 2-Aminopyridines in SNAr Reactions
| Reagent | Nucleophile | Conditions | Product Yield | Reference(s) |
| 2-Amino-4-chloro pyridine | Amines | Ethanol, Triethylamine, Reflux, 3h | Moderate-Good | [7] |
| 2-Amino-4-fluoro pyridine | Amines | Water, KF, Reflux | Good | [8][9] |
| 2-Amino-4-chloro pyridine | Morpholine | Water, KF, 175 °C (Microwave), 30 min | 81% | [8][10] |
| 2-Fluoro pyridine | Morpholine | Water, KF, 175 °C (Microwave), 30 min | 95% | [8][9] |
Experimental Protocol: Synthesis of 2-Amino-4-fluoropyridine
A common alternative, 2-amino-4-fluoropyridine, can be synthesized directly from its chloro-precursor, demonstrating a practical entry point to this more reactive substrate.
Procedure:
-
Dissolve 28 g of this compound in 100 ml of N,N-dimethylformamide (DMF).[11]
-
Add 46 g of sodium fluoride (B91410) to the solution.[11]
-
Heat the reaction mixture to 140°C and maintain for 5 to 8 hours.[11]
-
After completion, cool the mixture to 80°C and recover the DMF by distillation under reduced pressure.[12]
-
Dissolve the residue in dichloromethane (B109758) and wash with a saturated saline solution.[12]
-
Separate the organic phase, evaporate the solvent, and recrystallize the solid from ethanol.[12]
-
This procedure yields approximately 22 g (90%) of white, solid 2-amino-4-fluoropyridine.[11][12]
Workflow for SNAr Reagent Selection
The following diagram illustrates the decision-making process for selecting an appropriate 4-halo-2-aminopyridine for an SNAr reaction based on desired reactivity.
References
- 1. This compound | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4-fluoropyridine | 944401-77-8 | FA10596 [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. 2-AMINO-4-FLUOROPYRIDINE | 944401-77-8 [chemicalbook.com]
A Comparative Guide to the Biological Activity of 2-Amino-4-chloropyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various analogs of 2-Amino-4-chloropyridine, a versatile scaffold in medicinal chemistry. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those engaged in the discovery and development of novel therapeutic agents. This document summarizes quantitative data in structured tables, details key experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.
Antimicrobial Activity
A series of Schiff base derivatives of this compound have been synthesized and evaluated for their in-vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The agar-well diffusion method was employed to determine the minimum inhibitory concentration (MIC) of these compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Schiff Base Derivatives [1][2]
| Compound ID | R-group | Staphylococcus aureus (MIC in µg/mL) | Bacillus cereus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Aspergillus flavus (MIC in µg/mL) |
| 3a | -H | 16±1.0 | 17±0.8 | 15±0.7 | 18±0.8 | 17±0.9 |
| 3b | 4-OH | 10±0.5 | 11±0.6 | 9±0.4 | 12±0.7 | 11±0.5 |
| 3c | 4-Cl | 8±0.4 | 9±0.5 | 7±0.3 | 10±0.6 | 9±0.4 |
| 3d | 4-NO2 | 12±0.6 | 13±0.7 | 11±0.5 | 14±0.8 | 13±0.6 |
| 3f | 2,4-diCl | 7±0.3 | 8±0.4 | 6±0.2 | 9±0.5 | 8±0.3 |
| 3g | 3-NO2 | 14±0.7 | 15±0.8 | 13±0.6 | 16±0.9 | 15±0.7 |
| Standard | Ciprofloxacin | 5 | 6 | 4 | 7 | - |
| Standard | Fluconazole | - | - | - | - | 10 |
Anticancer Activity
The cytotoxic potential of pyridine (B92270) derivatives, including analogs sharing the 2-aminopyridine (B139424) core with this compound, has been investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay, provide a quantitative measure of their antiproliferative activity.
Table 2: Anticancer Activity (IC50) of 2-Aminopyridine Analogs [3][4]
| Compound ID | R1 | R2 | PC-3 (Prostate Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| S1 | -CH2CH3 | -C6H5 | 2.82 | 28.2 | 15.8 |
| S2 | -C6H4CH3 | -C6H5 | 0.85 | 1.2 | >100 |
| S3 | -C6H5 | -C6H5 | 0.1 | >100 | 69.2 |
| S4 | -H | -C6H5 | 0.56 | 74.1 | 81.3 |
| 5-Fluorouracil | - | - | 7.49 | - | 0.49 |
Kinase Inhibitory Activity
While specific kinase inhibition data for a broad range of direct this compound analogs is limited in the readily available literature, the 2-aminopyridine scaffold is a known pharmacophore in the design of kinase inhibitors. The following table presents IC50 values for 2-aminopyrimidine (B69317) derivatives, which are structurally related and demonstrate the potential of this class of compounds as kinase inhibitors.
Table 3: Kinase Inhibitory Activity (IC50) of 2-Aminopyrimidine Analogs [5]
| Compound ID | Kinase Target | IC50 (µM) |
| 7b | MEK1 | 0.48 (against MCF-7) |
| 7b | MEK1 | 0.74 (against HeLa) |
| Note: The provided data is for 2-amino-4-aryl-pyrimidine derivatives of ursolic acid, not direct this compound analogs. These compounds were shown to suppress the RAS/Raf/MEK/ERK signaling pathway. |
Experimental Protocols
Antimicrobial Susceptibility Testing: Agar-Well Diffusion Method
This method is used to assess the antimicrobial activity of compounds by measuring the zone of inhibition of microbial growth.
-
Preparation of Inoculum: A standardized microbial suspension is prepared by inoculating a loopful of a pure culture into sterile saline or broth. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of Agar (B569324) Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: A sterile cork borer (typically 6 mm in diameter) is used to create uniform wells in the agar.
-
Application of Test Compounds: A defined volume of each test compound solution (at a known concentration) and control (solvent and standard antibiotic) is added to the respective wells.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zones: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In-vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase enzyme, a specific substrate (peptide or protein), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.
-
Detection of Kinase Activity: The amount of substrate phosphorylation or ATP consumption is quantified. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of remaining ATP using a luciferase/luciferin system (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate (e.g., TR-FRET).
-
-
IC50 Calculation: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
Caption: Workflow for Agar-Well Diffusion Antimicrobial Susceptibility Testing.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: General Mechanism of Kinase Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Value of 2-Amino-4-chloropyridine in Drug Discovery: A Cost-Benefit Analysis
In the competitive landscape of drug discovery and development, the selection of starting materials and key intermediates is a critical decision that significantly impacts the cost, efficiency, and ultimate success of a program. 2-Amino-4-chloropyridine, a versatile pyridine (B92270) derivative, has emerged as a valuable building block in the synthesis of a range of therapeutic agents, from targeted cancer therapies to treatments for neurological disorders. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in drug discovery, offering a comparative assessment against alternative synthetic precursors, supported by experimental data and detailed protocols.
This compound: A Versatile Scaffold for High-Value Therapeutics
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors and other targeted therapies.[1] Its utility stems from the presence of reactive sites—the amino group and the chloro substituent—that allow for diverse chemical modifications and the construction of complex molecular architectures. This pyridinamine is a key component in the synthesis of drugs targeting critical signaling pathways implicated in cancer and other diseases.
Cost Analysis: A Competitive Starting Point
The economic viability of a synthetic route is paramount in pharmaceutical development. This compound is commercially available from numerous suppliers, with pricing that is competitive for a key intermediate. The cost is dependent on the quantity purchased, with significant price reductions at bulk scale.
Table 1: Cost Comparison of this compound and a Key Alternative
| Compound | Supplier Example | Price (per gram) - Small Scale | Price (per kilogram) - Bulk Scale |
| This compound | Chem-Impex | ~$3.71 (for 5g) | ~$1,196 |
| 2-Amino-4-fluoropyridine | ChemicalBook | ~$1.10 | ~$8,800 |
Note: Prices are approximate and subject to change based on supplier and market fluctuations.
As illustrated in the table, this compound presents a more cost-effective option compared to its fluorinated counterpart, 2-Amino-4-fluoropyridine, particularly at larger scales.[2] This cost advantage is a significant factor in its favor for large-scale synthesis campaigns.
Application in Drug Synthesis: A Comparative Look
The true value of this compound is demonstrated in its application in the synthesis of high-impact pharmaceuticals. Below, we examine its use in the production of Sorafenib, a multi-kinase inhibitor, and provide a comparative perspective.
Case Study: Synthesis of Sorafenib
Sorafenib is a crucial medication for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3] It functions by inhibiting several tyrosine protein kinases involved in tumor progression and angiogenesis, including Raf kinases and VEGFR. The synthesis of Sorafenib can be efficiently achieved using a derivative of this compound.
Experimental Workflow for Sorafenib Synthesis:
References
A Comparative Spectroscopic Analysis of 2-Amino-4-chloropyridine and Its Regioisomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2-Amino-4-chloropyridine and its regioisomers. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The structural nuances of regioisomers, compounds sharing the same molecular formula but differing in the spatial arrangement of their atoms, can profoundly influence their chemical reactivity, biological activity, and pharmacokinetic properties. For scientists in the fields of medicinal chemistry and materials science, the precise identification and characterization of a specific regioisomer are of paramount importance. This guide offers a detailed spectroscopic comparison of this compound and its various regioisomers, providing a valuable resource for unambiguous structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its regioisomers. These values have been compiled from various spectral databases and literature sources.
¹H NMR Spectral Data (Chemical Shift δ [ppm])
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | NH₂ (br s) | Solvent |
| This compound | - | 6.6-6.8 (d) | - | 7.9-8.1 (d) | 4.5-5.5 | DMSO-d₆ | |
| 2-Amino-3-chloropyridine | - | - | 7.6-7.8 (dd) | 6.7-6.9 (dd) | 8.0-8.2 (dd) | 5.5-6.5 | CDCl₃ |
| 2-Amino-5-chloropyridine | - | 8.1-8.3 (d) | 7.5-7.7 (dd) | - | 6.5-6.7 (d) | 4.5-5.5 | DMSO-d₆ |
| 2-Amino-6-chloropyridine | - | 6.4-6.6 (d) | 7.4-7.6 (t) | 6.6-6.8 (d) | - | 5.0-6.0 | CDCl₃ |
| 3-Amino-2-chloropyridine | 7.0-7.2 (d) | - | - | 6.7-6.9 (dd) | 7.8-8.0 (d) | 4.0-5.0 | CDCl₃ |
| 3-Amino-4-chloropyridine | 8.0-8.2 (s) | - | - | 7.0-7.2 (d) | 8.0-8.2 (d) | 5.0-6.0 | DMSO-d₆ |
| 4-Amino-2-chloropyridine | 6.5-6.7 (s) | 6.3-6.5 (d) | - | - | 7.8-8.0 (d) | 6.0-7.0 | DMSO-d₆ |
| 4-Amino-3-chloropyridine | 8.12 (d) | - | - | 6.58 (d) | 8.12 (d) | 5.89 | DMSO-d₆[1] |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Coupling patterns are indicated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).
¹³C NMR Spectral Data (Chemical Shift δ [ppm])
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| This compound | 159-161 | 108-110 | 148-150 | 110-112 | 149-151 | DMSO-d₆ |
| 2-Amino-5-chloropyridine | 157-159 | 109-111 | 148-150 | 120-122 | 140-142 | DMSO-d₆ |
| 2-Amino-6-chloropyridine | 158-160 | 105-107 | 139-141 | 115-117 | 149-151 | CDCl₃ |
| 3-Amino-2-chloropyridine | 145-147 | 135-137 | 123-125 | 118-120 | 145-147 | CDCl₃ |
| 4-Amino-2-chloropyridine | 155-157 | 108-110 | 152-154 | 107-109 | 149-151 | DMSO-d₆ |
| 4-Amino-3-chloropyridine | ~148-150 | ~122-124 | ~145-147 | ~110-112 | ~148-150 | CDCl₃/DMSO-d₆[1] |
Note: Data for some isomers is limited. The provided ranges are based on available data and predictive models.
IR Spectral Data (Key Vibrational Frequencies, cm⁻¹)
| Compound | N-H Stretch | C=C, C=N Stretch | C-Cl Stretch |
| This compound | 3400-3200 | 1640-1450 | 750-700 |
| 2-Amino-5-chloropyridine | 3400-3200 | 1630-1440 | 800-750 |
| 2-Amino-6-chloropyridine | 3450-3250 | 1650-1460 | 780-730 |
| 3-Amino-2-chloropyridine | 3400-3200[2] | 1620-1430[2] | 770-720 |
| 3-Amino-4-chloropyridine | 3400-3200[3] | 1630-1440[3] | 790-740 |
| 4-Amino-2-chloropyridine | 3450-3250[4] | 1640-1450[4] | 760-710 |
| 4-Amino-3-chloropyridine | ~3400-3200[1] | ~1640-1450[1] | ~800-750[1] |
Note: The N-H stretching region for primary amines typically shows two bands.
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions | Ionization Method |
| This compound | 128/130 | 101, 93, 66 | GC-MS[5] |
| 2-Amino-5-chloropyridine | 128/130[6] | 101, 93, 66 | EI[6] |
| 3-Amino-2-chloropyridine | 128/130[7] | 101, 93, 66 | EI[7] |
| 3-Amino-4-chloropyridine | 128/130[3] | 101, 93, 66 | GC-MS[3] |
| 4-Amino-2-chloropyridine | 128/130 | 101, 93, 66 | GC-MS[4] |
| 4-Amino-3-chloropyridine | ~128/130[1] | ~101, 93, 66 | EI[1] |
Note: The presence of chlorine results in a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
-
Sample Preparation : Dissolve 5-10 mg of the aminopyridine sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[1]
-
¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.[1]
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[1]
Infrared (IR) Spectroscopy.[1]
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. Place a small amount of the sample directly onto the ATR crystal.[1] Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.[1]
-
Data Acquisition : Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, co-add 16-32 scans.[1]
-
Data Processing : The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).[1]
Mass Spectrometry (MS)
-
Sample Introduction : For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is first vaporized and separated on a GC column before entering the mass spectrometer.
-
Ionization : Electron Ionization (EI) is a widely used hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.
-
Mass Analysis : A mass analyzer, such as a quadrupole, separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or similar detector records the abundance of each ion.
-
Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the isotopic pattern for chlorine are key diagnostic features.
Visualization of Regioisomers
The following diagram illustrates the structural relationship between this compound and its regioisomers.
Caption: A diagram illustrating the regioisomeric relationship of aminopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 3. 3-Amino-4-chloropyridine | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 7. 3-Amino-2-chloropyridine [webbook.nist.gov]
A Comparative Guide to Catalytic Systems for the Functionalization of 2-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 2-amino-4-chloropyridine scaffold is a critical step in the synthesis of a wide array of biologically active molecules and pharmaceutical candidates. The strategic introduction of carbon, nitrogen, and oxygen-based substituents allows for the fine-tuning of molecular properties and the exploration of structure-activity relationships. This guide provides a comparative overview of various catalytic systems for the C-C, C-N, and C-O functionalization of this compound and its analogs, supported by experimental data from the literature.
Executive Summary
Palladium-based catalysts remain the gold standard for a broad range of cross-coupling reactions involving this compound, offering high yields and functional group tolerance. However, the cost and potential toxicity of palladium have driven the exploration of more economical and sustainable alternatives, with nickel-based systems showing significant promise, particularly for the activation of less reactive chloro-substrates. Copper-catalyzed systems, while often requiring more demanding conditions, present a cost-effective option for certain C-N and C-O bond formations. The choice of the optimal catalytic system is contingent on the specific transformation, substrate scope, and economic considerations.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For a substrate like this compound, the choice of catalyst and ligand is crucial to overcome the inherent challenges of coupling an electron-rich aminopyridine with a less reactive chlorosubstituent. Below is a comparison of catalytic systems used for the Suzuki-Miyaura coupling of analogous chloropyridine substrates.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 18 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | 95 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 8 | 2-Amino-6-bromopyridine | 4-Methoxyphenylboronic acid | 92 | |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | 110 | 24 | 2-Amino-6-chloropyridine | Phenylboronic acid | 78 | |
| PEPPSI-IPr | - | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 2-Amino-6-chloropyridine | 4-Tolylboronic acid | 88 | |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 3-Chloropyridine | Phenylboronic acid | 95 | [1] |
| NiCl₂(dppf) | - | K₃PO₄ | Dioxane | 100 | 18 | 4-Chloropyridine | Phenylboronic acid | 91 | [1] |
Note: Data presented is for analogous substrates and serves as a guide for catalyst selection for this compound functionalization. Optimization will be required.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, NiCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the arylboronic acid, the catalyst, ligand (if applicable), and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The reaction of this compound with various amines requires a carefully selected catalytic system to achieve high yields. Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are commonly employed.
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Halopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 8 | Bromo-aromatic ring | Aniline | High | [2] |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80-100 | - | 2-Amino-6-bromopyridine | Amine | - | |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | - | - | - | 2-Chloro-1-azaazulene | 2-Aminopyridine | Moderate | [3] |
| Pd(OAc)₂ | XPhos | NaOtBu | - | - | - | 2-Chloro-1-azaazulene | 2-Aminopyridine | Moderate | [3] |
Note: Data presented is for analogous substrates and serves as a guide for catalyst selection for this compound functionalization. Optimization will be required.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor, phosphine ligand, and base.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
C-O Bond Formation: Chan-Evans-Lam and Ullmann-type Couplings
The formation of C-O bonds with this compound can be achieved using copper-catalyzed methods such as the Chan-Evans-Lam or Ullmann-type couplings. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts but offer a more economical route.
Table 3: Comparison of Catalytic Systems for C-O and C-N Coupling of Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Substrate | Coupling Partner | Reaction Type | Yield (%) |
| Cu(OAc)₂ | Bidentate Ligands | K₂CO₃ | Methanol | RT | 2-Nitroimidazole | Phenylboronic acid | C-N Coupling | Good |
| CuI | Diamine Ligands | - | - | Lower Temp | Aryl Chlorides | Amines | C-N Coupling | Good |
| CuI | BINOL-derived | - | - | - | rac-2-amino-3-(2-iodoaryl)propionates | Intramolecular | C-N Coupling | High ee |
Note: Data on C-O coupling of this compound is limited. The presented data for C-N couplings with copper catalysts can serve as a starting point for the development of C-O coupling protocols.
Experimental Protocol: Generalized Copper-Catalyzed C-O Coupling
This protocol is a generalized procedure and will likely require significant optimization.
Materials:
-
This compound
-
Alcohol or Phenol (1.5 - 2.0 equivalents)
-
Copper catalyst (e.g., CuI, Cu(OAc)₂) (5-10 mol%)
-
Ligand (e.g., a diamine or phenanthroline) (10-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the copper catalyst, ligand, base, this compound, and the alcohol/phenol.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture.
-
Work-up typically involves dilution with an organic solvent, washing with aqueous ammonium (B1175870) chloride or EDTA solution to remove copper salts, followed by washing with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
References
A Researcher's Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 2-Amino-4-chloropyridine
For researchers, scientists, and drug development professionals, 2-amino-4-chloropyridine stands as a versatile and pivotal building block. This halogenated aminopyridine is a key intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals, prized for its dual functionality that allows for diverse chemical transformations.[1][2] Its application spans the development of kinase inhibitors, treatments for central nervous system disorders, and advanced materials.[2]
This guide provides a comparative analysis of the reaction yields and conditions for the most common palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We present a summary of typical experimental data, detailed protocols, and a comparison with alternative substrates to inform synthetic strategy and optimization.
Performance in Key Cross-Coupling Reactions
The chlorine atom at the C-4 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. However, the strength of the C-Cl bond makes this substrate notably less reactive than its bromine or iodine counterparts, often necessitating more robust catalyst systems and more forcing reaction conditions.[3]
The following tables summarize representative conditions and expected yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is important to note that specific yields are highly dependent on the coupling partners and precise optimization of the reaction conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone method for forming C-C bonds. For a substrate like this compound, success hinges on employing a catalytic system capable of activating the strong C-Cl bond.
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4-6) | K₃PO₄ (2.0) | 1,4-Dioxane (B91453)/H₂O | 100-110 | 12-24 | 70-85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 12 | 75-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (3.0) | DME/H₂O | 90 | 18 | 65-80 |
Data synthesized from typical conditions reported for challenging chloropyridine couplings.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
This reaction is crucial for synthesizing N-aryl or N-alkyl aminopyridines. The choice of ligand is critical to achieving high yields and preventing side reactions.[4][5][6]
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-18 | 70-95 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (1.4) | Dioxane | 100 | 8-12 | 80-95 |
| Benzylamine | Pd(OAc)₂ (2) | Josiphos (3) | K₃PO₄ (2.0) | Toluene | 110 | 12 | 65-85 |
Data synthesized from established protocols for the amination of heteroaryl chlorides.[5][6]
Table 3: Representative Conditions for Sonogashira Coupling
The Sonogashira coupling enables the synthesis of valuable alkynyl-substituted pyridines. This reaction typically requires a copper(I) co-catalyst, although copper-free methods have been developed.[7][8][9]
| Coupling Partner | Pd Source (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-4) | CuI (5) | Et₃N / DMF | DMF | 80-100 | 3-6 | 75-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | 65 | 12 | 70-85 |
| 1-Octyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 80-95 |
Data based on optimized conditions for Sonogashira reactions with bromopyridines, adjusted for the lower reactivity of chloropyridines.[7][10]
Comparison with Alternative Substrates
The choice of halogen on the pyridine (B92270) ring significantly impacts reactivity. The C-X bond strength decreases in the order Cl > Br > I, making chloro-pyridines the most challenging substrates for oxidative addition to the palladium catalyst—the rate-determining step in many cross-coupling cycles.[3][11]
-
2-Amino-4-bromopyridine: As an alternative, the bromo-analogue is substantially more reactive.[11] It often allows for the use of less sophisticated palladium catalysts (e.g., Pd(PPh₃)₄ without specialized ligands), milder bases, lower reaction temperatures, and shorter reaction times to achieve comparable or higher yields than this compound.[3]
-
Cost vs. Reactivity: While this compound is typically more cost-effective, the investment in more advanced catalysts and the energy required for more forcing conditions can offset the initial savings. For complex, multi-step syntheses, the higher reactivity and potentially cleaner reaction profile of the bromo-derivative may lead to overall process improvements.[3][11]
Experimental Protocols
Below is a detailed, representative methodology for a Suzuki-Miyaura coupling reaction, which can be adapted for specific substrates.
Representative Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane and water via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-4-arylpyridine product.
Visualization of Experimental Workflow
The logical steps for executing a palladium-catalyzed cross-coupling reaction are outlined in the diagram below. Adherence to an inert atmosphere during the setup and reaction is critical for catalyst stability and performance.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Advantages and disadvantages of 2-Amino-4-chloropyridine in process chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical process chemistry, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. 2-Amino-4-chloropyridine has emerged as a versatile and widely utilized intermediate. This guide provides an objective comparison of this compound with its fluoro and bromo analogs, supported by experimental data, to inform the selection process for researchers and drug development professionals.
Advantages and Disadvantages of this compound
This compound offers a balanced profile of reactivity and cost-effectiveness, making it a staple in many industrial applications.
Advantages:
-
Cost-Effectiveness: As a readily available starting material, this compound is often more economical for large-scale synthesis compared to its bromo and fluoro counterparts.
-
Versatile Reactivity: The chlorine atom at the 4-position can be displaced through nucleophilic aromatic substitution (SNAr) and participates effectively in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[1]
-
Established Synthetic Routes: Numerous well-documented and scalable methods for the synthesis of this compound exist, ensuring a reliable supply chain for industrial production.[2][3] One efficient, high-yield process involves the Hofmann rearrangement of 4-chloropicolinamide, which can be derived from the readily available 2-picolinic acid.[4]
-
Gateway to Other Halopyridines: this compound serves as a key precursor for the synthesis of 2-amino-4-fluoropyridine (B1287999) through halogen exchange (Halex) reactions, offering a strategic advantage in accessing fluorinated analogs.[4]
Disadvantages:
-
Lower Reactivity in Cross-Coupling: The carbon-chlorine bond is stronger than the carbon-bromine bond, making this compound generally less reactive in palladium-catalyzed cross-coupling reactions. This often necessitates more forcing reaction conditions, higher catalyst loadings, or the use of more sophisticated and expensive ligands to achieve comparable yields and reaction times to the bromo analog.[1]
-
Slower Nucleophilic Aromatic Substitution: In SNAr reactions, the chloro group is typically a poorer leaving group than the fluoro group, leading to slower reaction rates.
-
Potential for Side Reactions: Under harsh reaction conditions required for some transformations, there is an increased risk of side reactions and impurity formation.
Comparative Data in Key Chemical Transformations
The choice between 2-amino-4-chloro-, bromo-, and fluoropyridine is often dictated by the specific chemical transformation being performed. The following tables provide a comparative overview of their performance in common process chemistry reactions.
| Reaction Type | Reactivity Order | Typical Catalyst/Conditions | Key Considerations |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | 2-Amino-4-bromopyridine (B18318) > this compound | For Chloro: Pd(OAc)₂, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos), strong base, higher temperatures. For Bromo: Can often use simpler Pd catalysts (e.g., Pd(PPh₃)₄) and milder conditions.[1] | The higher reactivity of the bromo analog can lead to shorter reaction times and lower catalyst loadings. However, the higher cost of the starting material may offset these benefits. |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Amino-4-fluoropyridine > this compound > 2-Amino-4-bromopyridine | High temperatures, polar aprotic solvents (e.g., DMF, DMSO). | The high electronegativity of fluorine activates the pyridine (B92270) ring towards nucleophilic attack, making the fluoro analog the most reactive. |
| Halogen Exchange (Halex) | N/A | Fluoride source (e.g., KF, CsF), high temperature, polar aprotic solvent. | This compound is a common starting material for the synthesis of 2-amino-4-fluoropyridine. |
Table 1: Quantitative Comparison of 2-Amino-4-halopyridines in a Representative Suzuki Coupling Reaction
| Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
| 2-Amino-4-bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 |
Note: Data is compiled from representative procedures and may vary depending on the specific substrates and reaction conditions.
Table 2: Halogen Exchange Reaction for the Synthesis of 2-Amino-4-fluoropyridine
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | KF | DMF | 150 | 24 | ~80 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hofmann Rearrangement
This protocol is adapted from a common industrial synthesis route.
-
Preparation of 4-Chloropicolinamide: To a solution of 4-chloropicolinic acid (1 equiv.) in dichloromethane, add oxalyl chloride (1.2 equiv.) and a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours. The solvent is then removed under reduced pressure. The resulting acid chloride is dissolved in THF and added dropwise to a cooled (0 °C) solution of aqueous ammonia (B1221849) (excess). The mixture is stirred for 1 hour, and the product is extracted with ethyl acetate (B1210297). The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield 4-chloropicolinamide.
-
Hofmann Rearrangement: To a cooled (0 °C) solution of sodium hydroxide (B78521) in water, add bromine (1.1 equiv.) dropwise. The 4-chloropicolinamide (1 equiv.) is then added in portions. The reaction mixture is slowly heated to 70 °C and stirred for 1 hour. After cooling to room temperature, the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to afford this compound.
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid
-
To a dried Schlenk flask, add this compound (1 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (B84403) (2 equiv.).
-
The flask is evacuated and backfilled with argon three times.
-
Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Add degassed 1,4-dioxane.
-
The reaction mixture is heated to 100 °C and stirred for 18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-amino-4-phenylpyridine.
Mandatory Visualizations
Caption: Comparative Synthetic Routes to this compound.
Caption: Decision Workflow for Selecting the Optimal 2-Amino-4-halopyridine.
Conclusion
This compound stands as a cornerstone intermediate in process chemistry, offering a compelling balance of cost and reactivity. While 2-amino-4-bromopyridine may be favored for its superior performance in palladium-catalyzed cross-coupling reactions where high reactivity is paramount, and 2-amino-4-fluoropyridine excels in nucleophilic aromatic substitutions, the economic advantages of this compound often make it the preferred choice for large-scale industrial synthesis. A thorough evaluation of the specific reaction requirements, including desired reaction times, acceptable catalyst loadings, and overall process economics, is essential for making an informed decision. This guide provides a framework and supporting data to aid researchers and process chemists in navigating these critical choices in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. An Improved Large Scale Synthesis of this compound and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
A Comparative Guide to the Synthesis of 2-Amino-4-chloropyridine: Reproducibility of Published Methods
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step where efficiency, scalability, and reproducibility are paramount. 2-Amino-4-chloropyridine is a vital building block in the creation of a wide array of pharmaceutical and agrochemical compounds. This guide provides an objective comparison of two prominent methods for its synthesis, starting from either 2-picolinic acid or 2-chloropyridine (B119429), with a focus on experimental data and reproducibility.
Comparison of Synthetic Methods
The selection of a synthetic route for this compound is often a trade-off between factors such as the cost of starting materials, the number of steps, overall yield, and the safety of the reagents and intermediates involved. Below is a summary of the key quantitative data for the two methods.
| Parameter | Method 1: From 2-Picolinic Acid | Method 2: From 2-Chloropyridine |
| Starting Material | 2-Picolinic Acid | 2-Chloropyridine |
| Number of Steps | 3 (Chlorination, Amidation, Rearrangement) | 3 (N-Oxidation, Nitration, Reduction) |
| Key Reagents | Thionyl chloride, Ammonia, Sodium nitrite (B80452) | m-Chloroperbenzoic acid (m-CPBA), Nitrating mixture (H₂SO₄/HNO₃), Iron powder, HCl |
| Overall Yield | ~60%[1] | ~32-36% (based on reported step-wise yields)[2] |
| Scalability | Reported as a large-scale synthesis.[1] | Described as suitable for industrial production.[2] |
| Safety Concerns | Use of highly corrosive and reactive thionyl chloride.[3][4][5][6][7] | Use of potentially explosive m-CPBA and a highly corrosive nitrating mixture.[8][9][10][11][12][13][14][15][16][17] |
Experimental Workflows
The following diagrams illustrate the synthetic pathways for each method.
Detailed Experimental Protocols
Method 1: Synthesis from 2-Picolinic Acid (via Curtius Rearrangement)
This method, adapted from procedures described for large-scale synthesis, involves the initial conversion of 2-picolinic acid to its methyl ester, followed by hydrazide formation and a subsequent Curtius rearrangement.[1]
Step 1: Synthesis of Methyl 4-chloropicolinate
-
To a suspension of picolinic acid hydrochloride in thionyl chloride, water is added dropwise.
-
The mixture is heated at reflux for an extended period (e.g., 4 days).
-
After removing excess thionyl chloride, the residue is dissolved in toluene (B28343) and cooled.
-
Methanol is added, and the resulting precipitate (methyl 4-chloropicolinate hydrochloride) is collected by filtration.
Step 2: Synthesis of 4-Chloropicolinohydrazide
-
Methyl 4-chloropicolinate hydrochloride is dissolved in methanol.
-
Hydrazine hydrate is added to the solution, leading to the precipitation of the hydrazide, which is collected by filtration.
Step 3: Synthesis of this compound
-
The 4-chloropicolinohydrazide is dissolved in 1N HCl and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise, causing a precipitate to form.
-
The moist precipitate is then heated in a mixture of acetic acid and water until gas evolution ceases.
-
The reaction mixture is cooled, the pH is adjusted to 7, and the product, this compound, is collected by filtration.
Method 2: Synthesis from 2-Chloropyridine
This three-step synthesis involves N-oxidation, nitration, and subsequent reduction. The following protocol is based on a published patent for a scalable process.[2]
Step 1: Synthesis of 2-Chloropyridine N-oxide
-
In a reaction flask, 2-chloropyridine is dissolved in a solvent such as chloroform.
-
meta-Chloroperbenzoic acid (m-CPBA) is added, and the reaction is stirred at room temperature for approximately 10 hours.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The pH is adjusted to be alkaline, and the product is extracted with a chlorinated solvent like dichloromethane. The organic layers are combined, dried, and concentrated to yield 2-chloropyridine N-oxide with a reported molar yield of around 70%.[2]
Step 2: Synthesis of 2-Chloro-4-nitropyridine N-oxide
-
A nitrating mixture is prepared by adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
2-Chloropyridine N-oxide is added in portions to the nitrating mixture, maintaining a low temperature (0-10 °C).
-
The reaction mixture is then heated to 100 °C and stirred until the reaction is complete as monitored by TLC.
-
The reaction is quenched by pouring it into ice water, and the resulting precipitate is collected by suction filtration to give 2-chloro-4-nitropyridine N-oxide. A molar yield of 68% has been reported for this step.[2]
Step 3: Synthesis of this compound
-
To a flask containing 2-chloro-4-nitropyridine N-oxide, iron powder, ethanol, water, and concentrated hydrochloric acid are added.
-
The mixture is heated to reflux and monitored by TLC.
-
Upon completion, ethyl acetate (B1210297) is added, and the mixture is filtered. The layers of the filtrate are separated, and the organic layer is dried and concentrated.
-
The final product, this compound, is obtained with a reported molar yield of 85% for this reduction step.[2]
Reproducibility and Scalability
Both methods have been described as suitable for large-scale or industrial production.[1][2] The multi-step synthesis from 2-chloropyridine is detailed in patents, which suggests a degree of robustness and scalability.[2][18] However, the handling of large quantities of m-CPBA and nitrating mixtures requires stringent safety protocols. The synthesis from 2-picolinic acid is also claimed to be efficient for large-scale production, with one report describing it as an "improved large scale synthesis".[1] The reproducibility of both methods will be highly dependent on strict control of reaction parameters such as temperature, addition rates, and moisture content, especially given the reactive nature of the reagents involved.
Logical Comparison Framework
The decision-making process for selecting a synthetic route can be visualized as follows:
References
- 1. An Improved Large Scale Synthesis of this compound and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
- 2. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 3. nj.gov [nj.gov]
- 4. lanxess.com [lanxess.com]
- 5. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 6. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. NITRATING ACID MIXTURE, SPENT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. meta-Chloroperbenzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Nitrating acid, mixture, (with <= 50% nitric acid) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 13. pallavchemicals.com [pallavchemicals.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. lobachemie.com [lobachemie.com]
- 16. eastharbourgroup.com [eastharbourgroup.com]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-Amino-4-chloropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 2-Amino-4-chloropyridine are paramount for ensuring a secure and compliant laboratory environment. Adherence to proper disposal protocols is critical for minimizing environmental impact and protecting personnel from potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Handling Precautions
This compound is a combustible solid that is harmful if swallowed and causes skin and eye irritation.[1][2][3] It may also cause respiratory irritation.[2] Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A fully-buttoned lab coat should be worn.
-
Respiratory Protection: If working outside a chemical fume hood or in an area with poor ventilation, use a NIOSH-approved respirator with an appropriate cartridge.[1][4]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2][4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Spill & Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.[5] Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Large Spills: In the case of a large spill, immediately evacuate the area. Ensure the area is well-ventilated. Contain the spill if possible, and follow your institution's emergency response protocol.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report all spills to your supervisor and your institution's Environmental Health and Safety (EHS) department, regardless of the size.
Quantitative Data for Safe Handling and Disposal
| Parameter | Value | Reference Compound/Condition |
| OSHA PEL (Permissible Exposure Limit) | 0.5 ppm (2 mg/m³) - TWA | 2-Aminopyridine[2] |
| NIOSH REL (Recommended Exposure Limit) | 0.5 ppm (2 mg/m³) - TWA | 2-Aminopyridine[2] |
| ACGIH TLV (Threshold Limit Value) | 0.5 ppm (1.9 mg/m³) - TWA | 2-Aminopyridine[2] |
| Incineration Temperature (Rotary Kiln) | 820°C - 1,600°C | Pyridine (B92270) Waste[5] |
| Incineration Temperature (Liquid Injection) | 650°C - 1,600°C | Pyridine Waste[5] |
| Incineration Temperature (Fluidized Bed) | 450°C - 980°C | Pyridine Waste[5] |
TWA: Time-Weighted Average over an 8 or 10-hour workday.
Detailed Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
Step 1: Waste Collection
-
Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated, compatible, and sealable hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., concentration, waste code).
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
The storage area should be cool and dry.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and proper disposal.
-
The primary recommended method for the disposal of pyridine-containing waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 2-Amino-4-chloropyridine
Essential Safety and Handling Guide for 2-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Our aim is to be your preferred source for laboratory safety information, building trust by delivering value beyond the product itself.
Hazard Summary and Safety Data
This compound is a hazardous substance that requires careful handling to minimize risk. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following safety protocols is critical.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Cat. 4) | GHS07 | Warning | H302: Harmful if swallowed[1] |
| Skin Irritation (Cat. 2) | GHS07 | Warning | H315: Causes skin irritation[1] |
| Eye Irritation (Cat. 2A) | GHS07 | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity — Single Exposure (Cat. 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation[1][2] |
Occupational Exposure Limits:
No specific occupational exposure limits (OELs) have been established for this compound by major regulatory agencies such as OSHA, NIOSH, or ACGIH.[3][4] In the absence of defined OELs, a risk-based approach should be adopted to minimize exposure. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations as low as possible.[3]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure.
| PPE Type | Specifications |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber with a minimum layer thickness of 0.11 mm.[5][6] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[2] Work should be performed in a chemical fume hood.[3] |
| Protective Clothing | A standard laboratory coat should be worn to protect skin and clothing.[5] For larger quantities or where there is a significant risk of spillage, a chemical-resistant apron or suit may be necessary. |
PPE Donning and Doffing Workflow
Proper donning and doffing of PPE are critical to prevent cross-contamination.[7][8]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
